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Foundational

An In-depth Technical Guide to (2-Bromopyrimidin-4-yl)methanol: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Importance of (2-Bromopyrimidin-4-yl)methanol in Medicinal Chemistry (2-Bromopyrimidin-4-yl)methanol, a functionalized pyrimidine derivative, has emerged as a pivotal building block for medici...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of (2-Bromopyrimidin-4-yl)methanol in Medicinal Chemistry

(2-Bromopyrimidin-4-yl)methanol, a functionalized pyrimidine derivative, has emerged as a pivotal building block for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. Its strategic value lies in the unique arrangement of a reactive bromine atom and a versatile hydroxymethyl group on the pyrimidine core. This architecture provides multiple avenues for synthetic elaboration, enabling the construction of complex molecular scaffolds with diverse biological activities. The pyrimidine ring itself is a well-established pharmacophore, present in a multitude of approved drugs and biologically active compounds, underscoring the significance of its derivatives in pharmaceutical research.[1][2][3]

This technical guide offers a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and reactivity of (2-Bromopyrimidin-4-yl)methanol. It is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into the application of this versatile intermediate.

Chemical Structure and Physicochemical Properties

The chemical structure of (2-Bromopyrimidin-4-yl)methanol is characterized by a pyrimidine ring substituted with a bromine atom at the 2-position and a hydroxymethyl group at the 4-position. The presence of the electronegative bromine atom and the two nitrogen atoms within the aromatic ring significantly influences the electron distribution and, consequently, the reactivity of the molecule.

Structure:

Molecular Formula: C₅H₅BrN₂O

CAS Number: 1807200-33-4

While experimentally determined physicochemical data for (2-Bromopyrimidin-4-yl)methanol is not extensively available in the public domain, we can predict certain properties based on its structure and by drawing comparisons with analogous compounds such as (2-Bromopyridin-4-yl)methanol.[4]

Table 1: Predicted Physicochemical Properties of (2-Bromopyrimidin-4-yl)methanol

PropertyPredicted Value/InformationBasis of Prediction
Molecular Weight 189.01 g/mol Calculated from the molecular formula.
Appearance Likely a white to off-white or pale yellow solid.Based on the appearance of similar brominated heterocyclic compounds.
Melting Point Expected to be a solid at room temperature with a defined melting point.General property of similar organic compounds.
Boiling Point Predicted to be >200 °C at atmospheric pressure.Extrapolation from related structures.
Solubility Likely soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).The presence of the hydroxymethyl group suggests some polarity.
pKa The pyrimidine nitrogens are weakly basic.General knowledge of pyrimidine chemistry.

Synthesis and Reactivity

The synthesis of (2-Bromopyrimidin-4-yl)methanol can be approached through several strategic routes, typically involving the construction of the substituted pyrimidine ring followed by functional group manipulations. A plausible and efficient method involves the reduction of a corresponding carboxylic acid or ester derivative.

Proposed Synthetic Pathway:

A common and effective strategy is the reduction of a commercially available or readily synthesized precursor, methyl 2-bromopyrimidine-4-carboxylate. This reduction can be achieved with high efficiency using a suitable reducing agent such as sodium borohydride in a protic solvent or lithium aluminium hydride in an aprotic solvent.

Synthesis of (2-Bromopyrimidin-4-yl)methanol Methyl 2-bromopyrimidine-4-carboxylate Methyl 2-bromopyrimidine-4-carboxylate (2-Bromopyrimidin-4-yl)methanol (2-Bromopyrimidin-4-yl)methanol Methyl 2-bromopyrimidine-4-carboxylate->(2-Bromopyrimidin-4-yl)methanol Reduction (e.g., Methanol, rt) Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4) Reducing Agent (e.g., NaBH4)->(2-Bromopyrimidin-4-yl)methanol

Synthetic route to (2-Bromopyrimidin-4-yl)methanol.

The choice of reducing agent is critical. Sodium borohydride is a milder and safer reagent that is often effective for the reduction of esters to primary alcohols.[5][6] Lithium aluminium hydride is a more powerful reducing agent and can be used for the reduction of both esters and carboxylic acids; however, it requires anhydrous conditions and careful handling due to its high reactivity with water.[7]

Reactivity Profile:

The reactivity of (2-Bromopyrimidin-4-yl)methanol is dictated by its three key functional components: the pyrimidine ring, the bromine atom, and the hydroxymethyl group.

  • The Pyrimidine Ring: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution, although the 2-position is generally less reactive than the 4- and 6-positions.

  • The Bromine Atom: The bromine atom at the 2-position is an excellent leaving group in various cross-coupling reactions, most notably palladium-catalyzed reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the facile introduction of a wide range of carbon and heteroatom substituents, providing a powerful tool for molecular diversification.

  • The Hydroxymethyl Group: The primary alcohol functionality of the hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted to other functional groups such as ethers, esters, or halides. This provides a secondary handle for further synthetic modifications.

Applications in Drug Development

The utility of (2-Bromopyrimidin-4-yl)methanol as a building block in drug discovery is exemplified by its use in the synthesis of inhibitors of Myeloid Cell Leukemia-1 (Mcl-1). Mcl-1 is an anti-apoptotic protein belonging to the Bcl-2 family, and its overexpression is associated with the survival of cancer cells and resistance to chemotherapy.[8][9][10] Therefore, inhibitors of Mcl-1 are actively being pursued as potential cancer therapeutics.

In a patented synthesis of macrocyclic Mcl-1 inhibitors, (2-Bromopyrimidin-4-yl)methanol is used as a key intermediate.[8][9] The hydroxymethyl group is typically used as a point of attachment to the macrocyclic scaffold, while the bromine atom can be retained or further functionalized to modulate the compound's binding affinity and pharmacokinetic properties.

Mcl-1 Inhibition Pathway cluster_0 Apoptosis Regulation cluster_1 Therapeutic Intervention Mcl-1 Mcl-1 Pro-apoptotic proteins (e.g., Bak, Bax) Pro-apoptotic proteins (e.g., Bak, Bax) Mcl-1->Pro-apoptotic proteins (e.g., Bak, Bax) Inhibits Apoptosis Apoptosis Pro-apoptotic proteins (e.g., Bak, Bax)->Apoptosis Induces Mcl-1 Inhibitor Mcl-1 Inhibitor (derived from (2-Bromopyrimidin-4-yl)methanol) Mcl-1 Inhibitor->Mcl-1 Binds and Inhibits

Role of Mcl-1 inhibitors in apoptosis.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis and characterization of (2-Bromopyrimidin-4-yl)methanol. These should be adapted and optimized based on available laboratory equipment and safety procedures.

Synthesis of (2-Bromopyrimidin-4-yl)methanol via Reduction of Methyl 2-Bromopyrimidine-4-carboxylate

Materials:

  • Methyl 2-bromopyrimidine-4-carboxylate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of methyl 2-bromopyrimidine-4-carboxylate (1.0 eq) in methanol at 0 °C, add sodium borohydride (2.0-4.0 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (2-Bromopyrimidin-4-yl)methanol.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns will be influenced by the bromine atom and the nitrogen atoms in the ring.

  • ¹³C NMR: The carbon NMR spectrum will show five distinct signals for the carbon atoms of the pyrimidine ring and the hydroxymethyl group. The carbon attached to the bromine atom will be significantly deshielded.

Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (189.01 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units will be observed for the molecular ion and any bromine-containing fragments.

Infrared (IR) Spectroscopy:

  • The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic C-H, C=N, and C-Br stretching and bending vibrations will also be present.

Safety and Handling

(2-Bromopyrimidin-4-yl)methanol should be handled with appropriate safety precautions in a well-ventilated fume hood. While specific toxicity data is not available, related brominated heterocyclic compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4][11]

Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves, a laboratory coat, and safety glasses or goggles.

Handling:

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

(2-Bromopyrimidin-4-yl)methanol is a valuable and versatile building block in medicinal chemistry, offering multiple avenues for the synthesis of complex and biologically active molecules. Its demonstrated utility in the development of Mcl-1 inhibitors highlights its potential in the discovery of novel cancer therapeutics. This technical guide provides a foundational understanding of its chemical properties, synthesis, and reactivity, empowering researchers to effectively utilize this important intermediate in their drug discovery programs.

References

  • PubChem. (2-Bromopyridin-4-yl)methanol. National Center for Biotechnology Information. [Link]

  • HETEROCYCLES, Vol. 51, No. 11, 1999. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
  • Google Patents. (WO2019035911A1) Macrocyclic mcl-1 inhibitors and methods of use.
  • Google Patents. (US10676485B2) Macrocyclic MCL-1 inhibitors and methods of use.
  • Journal of Medicinal Chemistry. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. [Link]

  • Benchchem. Technical Support Center: Synthesis of (3-Bromopyridin-4-YL)methanol.
  • MDPI. Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, - MDPI. [Link]

  • PubChemLite. 2-bromopyrimidine-4-carboxylic acid (C5H3BrN2O2). [Link]

  • BLD Pharm. 1781772-01-7|2-Bromo-6-methylpyrimidine-4-carboxylic acid.
  • Chembase.cn. 1126633-88-2_CAS号:1126633-88-2_2-(Benzo[D][4][12]dioxol-5-YL...

  • PubChem. (2-Bromopyridin-4-yl)methanol. [Link]

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  • WORLD JOURNAL OF ADVANCE HEALTHCARE RESEARCH. a review on pyrimidine heterocycles. [Link]

  • GSC Biological and Pharmaceutical Sciences. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • Google Patents. CN106632077B - A kind of preparation method of 2-amino-4-bromopyrimidine.
  • Chemguide. reduction of carboxylic acids. [Link]

  • Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Wikipedia. Sodium borohydride. [Link]

  • NCBI. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. [Link]

  • PubMed. Some aspects of NaBH(4) reduction in NMP. [Link]

  • Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]

  • ResearchGate. The preparation of pyridine-4-carboxylic acid and of piperidine-4-carboxylic acid by catalytic reduction of 2,6-dichloropyridine-4-carboxylic acid. [Link]

  • PubChemLite. Methyl 2-bromopyrimidine-4-carboxylate (C6H5BrN2O2). [Link]

  • NCBI. N-(4-Bromophenyl)pyrazine-2-carboxamide. [Link]

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Exploratory

A Senior Application Scientist's Guide to the Exact Mass and Isotopic Distribution of (2-Bromopyrimidin-4-yl)methanol

Abstract In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of a molecule is a non-negotiable cornerstone of scientific integrity. High-resolution mass spectrometry...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of a molecule is a non-negotiable cornerstone of scientific integrity. High-resolution mass spectrometry (HRMS) stands as a primary analytical tool, providing two of the most definitive molecular characteristics: exact mass and isotopic distribution. This guide offers an in-depth examination of these properties for the compound (2-Bromopyrimidin-4-yl)methanol (C₅H₅BrN₂O). We will dissect the theoretical underpinnings of its mass and isotopic signature, with a special focus on the characteristic pattern imparted by the bromine atom. Furthermore, this document provides a field-proven, self-validating experimental workflow for the empirical verification of these values, bridging theoretical calculations with robust analytical practice. This content is designed for researchers, analytical scientists, and drug development professionals who rely on precise and accurate molecular characterization.

The Foundational Importance of Mass Identity

Before delving into the specific molecule, it is crucial to understand the significance of the data we seek. In mass spectrometry, an analyte is ionized and its mass-to-charge ratio (m/z) is measured. However, not all mass measurements are equal. The distinction between nominal, monoisotopic, and average mass is fundamental to high-fidelity analysis.

  • Nominal Mass: The integer mass of a molecule calculated using the most abundant isotope of each element (e.g., ¹H=1, ¹²C=12, ¹⁴N=14, ¹⁶O=16, ⁷⁹Br=79). While simple, it lacks the precision for definitive formula identification.

  • Average Mass: The weighted average of the masses of all naturally occurring isotopes of a molecule. This is useful for large molecules or bulk material properties but is not used for precise formula determination of small molecules.[1]

  • Monoisotopic Mass: The exact mass of a molecule calculated using the mass of the most abundant stable isotope of each constituent element.[1] This highly precise value, often measured to several decimal places, is a critical parameter for determining the elemental composition of an unknown compound or confirming the identity of a known one.[2]

For halogenated compounds, the isotopic distribution provides a secondary, yet equally powerful, layer of confirmation. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, creating a highly characteristic "doublet" in the mass spectrum that is an unmistakable signature of its presence.[3][4]

Theoretical Mass and Isotopic Profile of (2-Bromopyrimidin-4-yl)methanol

To empirically verify a molecule's identity, we must first establish a theoretical benchmark. The elemental composition of (2-Bromopyrimidin-4-yl)methanol is C₅H₅BrN₂O .[5]

Calculation of the Monoisotopic Mass

The monoisotopic mass is the sum of the exact masses of the most abundant stable isotope of each atom in the molecule. The calculation is based on the values provided in the table below.

Table 1: Isotopic Masses and Abundances for Constituent Elements

Element Isotope Exact Mass (Da) Natural Abundance (%)
Carbon ¹²C 12.000000 98.93
¹³C 13.003355 1.07
Hydrogen ¹H 1.007825 99.9885
²H 2.014102 0.0115
Bromine ⁷⁹Br 78.918337 50.69
⁸¹Br 80.916291 49.31
Nitrogen ¹⁴N 14.003074 99.632
¹⁵N 15.000109 0.368
Oxygen ¹⁶O 15.994915 99.757
¹⁷O 16.999132 0.038
¹⁸O 17.999160 0.205

Source: Data compiled from IUPAC and NIST references.[6][7]

The monoisotopic mass for the C₅H₅⁷⁹BrN₂O isotopologue is calculated as follows:

(5 × 12.000000) + (5 × 1.007825) + (1 × 78.918337) + (2 × 14.003074) + (1 × 15.994915) = 187.95853 Da [5]

This value represents the "M" peak, the most abundant molecular ion in the isotopic cluster.

Predicting the Isotopic Distribution

The isotopic distribution is a histogram of the relative abundances of a molecule's different isotopologues. For (2-Bromopyrimidin-4-yl)methanol, the pattern is dominated by the two bromine isotopes.

  • M Peak (A): Corresponds to the molecule containing only the most abundant isotopes, primarily ¹²C, ¹H, ¹⁴N, ¹⁶O, and ⁷⁹Br . Its m/z will be ~187.96.

  • M+1 Peak (A+1): This peak arises from molecules containing one heavier isotope with a mass increase of ~1 Da, such as one ¹³C atom or one ¹⁵N atom.

  • M+2 Peak (A+2): This is the most significant feature after the M peak. Its primary contributor is the isotopologue containing ⁸¹Br instead of ⁷⁹Br, resulting in a mass increase of ~2 Da. Its abundance will be nearly equal to the M peak, reflecting the natural abundances of the bromine isotopes (50.69% / 49.31% ≈ 1.03:1).[4][8] Minor contributions also come from molecules with two ¹³C atoms or one ¹⁸O atom.

The predicted isotopic pattern provides a powerful validation tool. A high-resolution instrument can resolve these distinct peaks and their relative intensities can be compared against the theoretical model.

Table 2: Predicted Isotopic Distribution for [C₅H₅BrN₂O+H]⁺

Ion Species Calculated m/z Relative Abundance (%) Primary Contributor(s)
M⁺ 188.96636 100.00 C₅H₆⁷⁹BrN₂O⁺
(M+1)⁺ 189.96934 6.55 ¹³C, ¹⁵N
(M+2)⁺ 190.96431 97.98 C₅H₆⁸¹BrN₂O⁺

| (M+3)⁺ | 191.96730 | 0.64 | ⁸¹Br + ¹³C/¹⁵N |

Experimental Verification via High-Resolution Mass Spectrometry (HRMS)

Theoretical values require empirical validation. A high-resolution mass spectrometer, such as an Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instrument, is essential for this task.[9][10]

The Rationale for HRMS

The core value of HRMS lies in its high resolving power, which is the ability to distinguish between two peaks with a very small difference in m/z.[1] For formula confirmation, a resolving power of >60,000 (FWHM) is typically recommended. This is critical for two reasons:

  • Mass Accuracy: It allows for the measurement of the monoisotopic mass with high accuracy (typically < 5 ppm error), which severely constrains the number of possible elemental formulas.[1]

  • Isotopic Fidelity: It ensures that each isotopic peak in the cluster is clearly separated (resolved), allowing for an accurate comparison of the experimental isotopic distribution with the theoretical model.[2][9]

Experimental Workflow Diagram

The following diagram outlines the logical flow from sample preparation to final data verification.

G cluster_0 Sample Handling cluster_1 MS Acquisition cluster_2 Data Analysis A Sample Preparation (1 mg/mL stock, dilute to ~1-10 µg/mL) B Sample Introduction (Direct Infusion or LC) A->B C Ionization (Positive ESI Mode) B->C D Mass Analysis (HRMS Instrument, >60k Res.) C->D E Data Processing (Spectrum Averaging, Centroiding) D->E F Verification (Mass Accuracy & Isotope Pattern Matching) E->F

Workflow for HRMS analysis of (2-Bromopyrimidin-4-yl)methanol.
Detailed Experimental Protocol

This protocol is designed as a self-validating system, where successful execution at each step ensures the integrity of the final data.

  • Sample Preparation & Solubilization:

    • Action: Prepare a stock solution of (2-Bromopyrimidin-4-yl)methanol at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Causality: A known starting concentration allows for controlled, reproducible dilutions. Methanol and acetonitrile are common, volatile solvents compatible with electrospray ionization (ESI).

    • Action: Create a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, containing 0.1% formic acid.

    • Causality: The final concentration is within the optimal range for most modern HRMS instruments, avoiding detector saturation. The water/acetonitrile mixture is an effective mobile phase, and formic acid is added to promote protonation ([M+H]⁺) in positive ion mode, which is favorable for the nitrogen-containing pyrimidine ring.

  • Instrument Setup & Calibration:

    • Action: Calibrate the mass spectrometer using the manufacturer's recommended calibration solution and procedure immediately prior to analysis.

    • Causality: Calibration is the most critical step for ensuring high mass accuracy. It corrects for any drift in the instrument's electronics or magnetic/electric fields, making the subsequent measurements traceable and trustworthy.

  • Data Acquisition:

    • Action: Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Causality: Direct infusion provides a constant stream of analyte, allowing for signal averaging over time to improve signal-to-noise and measurement precision without chromatographic complications.

    • Action: Set the instrument to acquire data in positive ion mode (ESI+).

    • Causality: The two nitrogen atoms in the pyrimidine ring are basic sites that are readily protonated, leading to a strong signal for the [M+H]⁺ ion.

    • Action: Set the acquisition parameters:

      • Mass Range: m/z 100-500 (to comfortably include the ion of interest and observe any potential background ions).

      • Resolving Power: ≥ 60,000 @ m/z 200.

      • Acquisition Time: 1-2 minutes.

    • Causality: A resolving power of ≥60,000 is necessary for accurate mass measurement.[9] Acquiring data for 1-2 minutes allows for sufficient scans to be averaged, reducing random noise and improving the statistical validity of the measured mass.

Data Analysis and Interpretation

  • Spectrum Processing:

    • Average the scans acquired over the 1-2 minute period to generate a single, high-quality mass spectrum.

    • Identify the isotopic cluster corresponding to the protonated molecule, [C₅H₅BrN₂O+H]⁺. The most abundant peak (M⁺) should appear at approximately m/z 188.966.

  • Mass Accuracy Verification:

    • Determine the exact m/z of the monoisotopic peak (M⁺) from the experimental data.

    • Calculate the mass error in parts-per-million (ppm) using the following formula:

      • ppm Error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶

    • Trustworthiness Check: A mass error of < 5 ppm is considered excellent and provides strong evidence for the proposed elemental formula.

  • Isotopic Pattern Validation:

    • Measure the relative intensities of the M⁺, (M+1)⁺, and (M+2)⁺ peaks.

    • Compare this experimental distribution to the theoretical values in Table 2.

    • Trustworthiness Check: The experimental pattern should closely match the theoretical prediction, especially the ~1:1 ratio of the M⁺ and (M+2)⁺ peaks, which is the definitive signature of a single bromine atom.

Conclusion

The analytical characterization of (2-Bromopyrimidin-4-yl)methanol is a clear demonstration of modern analytical chemistry principles. Its theoretical monoisotopic mass of 187.95853 Da and its characteristic isotopic pattern, defined by the near-equal abundance of the ⁷⁹Br and ⁸¹Br isotopes, serve as a unique molecular fingerprint. By employing a high-resolution mass spectrometer with a robust and well-rationalized experimental protocol, these theoretical values can be empirically verified with high accuracy and precision. This dual approach of theoretical prediction and rigorous experimental validation provides an unambiguous confirmation of the molecule's identity, a process that is fundamental to advancing research and ensuring quality in the pharmaceutical sciences.

References

  • PubChem. (2-Bromopyridin-4-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Bromine isotopic distributions. Retrieved from [Link]

  • Wikipedia. (2023). Isotopes of bromine. Retrieved from [Link]

  • Matrix Fine Chemicals. (2-BROMOPYRIDIN-4-YL)METHANOL | CAS 118289-16-0. Retrieved from [Link]

  • Pleil, J. D., & Isaacs, K. K. (2022). Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis. Journal of Breath Research, 16(4), 047101. Retrieved from [Link]

  • Novatia, LLC. Mass Accuracy and Resolution. Retrieved from [Link]

  • Catanzaro, E. J., Murphy, T. J., Garner, E. L., & Shields, W. R. (1966). Absolute Isotopic Abundance Ratio and the Atomic Weight of Bromine. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 70A(6), 453–458. Retrieved from [Link]

  • Miller, C. M., Engleman, R., & Keller, R. A. (1985). Resonance-ionization mass spectrometry for high-resolution, mass-resolved spectra of rare isotopes. Journal of the Optical Society of America B, 2(9), 1503-1509. Retrieved from [Link]

  • Marcus, R. K., & Davis, W. C. (2019). Ultra-High Resolution Elemental/Isotopic Mass Spectrometry (m/Δm > 1,000,000): Coupling of the Liquid Sampling-Atmospheric Pressure Glow Discharge with an Orbitrap Mass Spectrometer for Applications in Biological Chemistry and Environmental Analysis. Journal of The American Society for Mass Spectrometry, 30(6), 941-948. Retrieved from [Link]

  • ArtMolecule. (n.d.). Stable Isotopes - Abundances %. Retrieved from [Link]

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  • PubChemLite. (4-bromopyrimidin-2-yl)methanol (C5H5BrN2O). Retrieved from [Link]

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Foundational

The Strategic Role of (2-Bromopyrimidin-4-yl)methanol Derivatives in Modern Targeted Therapeutics: A Mechanistic and Synthetic Guide

Executive Summary In contemporary drug discovery, the identification and optimization of versatile chemical scaffolds are paramount to developing highly selective therapeutics. Among these, (2-Bromopyrimidin-4-yl)methano...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the identification and optimization of versatile chemical scaffolds are paramount to developing highly selective therapeutics. Among these, (2-Bromopyrimidin-4-yl)methanol has emerged as a privileged building block. Rather than acting as a therapeutic agent itself, this bifunctional scaffold serves as the architectural foundation for synthesizing advanced drug candidates, including macrocyclic apoptosis regulators, cytidine triphosphate synthase 1 (CTPS1) inhibitors, and anti-parasitic kinase inhibitors. This whitepaper dissects the mechanistic rationale behind the utilization of (2-Bromopyrimidin-4-yl)methanol derivatives, exploring their target engagement, physicochemical optimization, and the self-validating synthetic workflows required to advance them from hit to lead.

Chemical Rationale: Anatomy of the Scaffold

The utility of the (2-Bromopyrimidin-4-yl)methanol scaffold lies in its precise arrangement of reactive and interactive moieties. The causality behind selecting this specific core for drug development is rooted in three distinct structural features:

  • The Pyrimidine Core (Hinge-Binding Motif): The diazine ring is electron-deficient and acts as a potent hydrogen-bond acceptor. In kinase targeting, the pyrimidine nitrogens frequently engage the backbone amides of the kinase hinge region, anchoring the molecule within the ATP-binding pocket.

  • The C2-Bromo Substituent (Synthetic Linchpin): The electron-withdrawing nature of the adjacent pyrimidine nitrogens renders the C2 position highly susceptible to Nucleophilic Aromatic Substitution (S_NAr). Furthermore, the bromine atom is an ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This allows for rapid, modular diversification of the molecule's "tail" to probe deep hydrophobic pockets.

  • The C4-Hydroxymethyl Group (Solvent Vector & Linker): The hydroxymethyl group serves a dual purpose. Biologically, it acts as a hydrogen-bond donor/acceptor that can be directed toward solvent-exposed regions to improve Lipophilic Ligand Efficiency (LLE)[1]. Synthetically, the hydroxyl group can be readily alkylated, esterified, or oxidized to an aldehyde, serving as a critical attachment point for macrocyclization—a strategy heavily utilized in stabilizing bioactive conformations for protein-protein interaction (PPI) inhibitors[2].

Mechanisms of Action: Case Studies in Targeted Therapy

Apoptosis Modulation via MCL-1 Inhibition

Myeloid Cell Leukemia 1 (MCL-1) is an anti-apoptotic protein of the BCL-2 family, frequently overexpressed in human cancers to evade cell death. Inhibiting MCL-1 requires disrupting a massive protein-protein interaction interface. Derivatives of (2-Bromopyrimidin-4-yl)methanol have been successfully engineered into macrocyclic MCL-1 inhibitors[2].

Mechanism: The derivatives act as BH3 mimetics. The functionalized pyrimidine core inserts into the hydrophobic P2 pocket of the MCL-1 BH3-binding groove. The C4-hydroxymethyl group is extended via an ether linkage to form a macrocycle that locks the drug into a rigid, biologically active conformation. By competitively binding to MCL-1, the inhibitor displaces pro-apoptotic proteins (BAX/BAK). Free BAX/BAK oligomerize on the mitochondrial membrane, triggering Mitochondrial Outer Membrane Permeabilization (MOMP) and subsequent cytochrome c release, culminating in apoptosis.

MCL1_Pathway Drug (2-Bromopyrimidin-4-yl)methanol Derivative (Inhibitor) MCL1 MCL-1 Protein (Anti-apoptotic) Drug->MCL1 Competitive Binding (BH3 Groove) BaxBak BAX / BAK (Pro-apoptotic) MCL1->BaxBak Inhibits (Relieved by Drug) Mito Mitochondrial Outer Membrane Permeabilization BaxBak->Mito Activation Apoptosis Apoptosis (Cell Death) Mito->Apoptosis Cytochrome c Release

Figure 1: Mechanism of MCL-1 inhibition and subsequent apoptosis induction by pyrimidine derivatives.

Kinase Inhibition in Parasitic Proliferation

In the pursuit of treatments for Human African Trypanosomiasis (HAT), researchers have repurposed human kinase inhibitors to target Trypanosoma brucei proliferation[1].

Mechanism: By replacing highly lipophilic headgroups with the functionalized pyrimidine scaffold, researchers significantly improved the physicochemical properties of the hits. The pyrimidine core acts as the primary hinge-binding element within the parasitic kinase. The substitution at the C2 position (replacing the bromine with anilino or morpholino groups) occupies the hydrophobic specificity pocket, while the C4-hydroxymethyl group projects into the solvent channel, drastically lowering the LogP and improving aqueous solubility without sacrificing target affinity[1].

CTPS1 Inhibition for Immunomodulation

Cytidine Triphosphate Synthase 1 (CTPS1) is an enzyme critical for the de novo synthesis of pyrimidines, heavily relied upon by proliferating lymphocytes. Aminopyrimidine derivatives synthesized from the (2-Bromopyrimidin-4-yl)methanol scaffold have been patented as potent CTPS1 inhibitors[3]. These derivatives block the amidation of UTP to CTP, selectively halting T-cell and B-cell proliferation, offering a targeted mechanism for treating autoimmune disorders and hematological malignancies[3].

Experimental Workflows: Synthesis & Validation

To ensure high-fidelity data during the hit-to-lead optimization of these derivatives, the experimental workflow must be a self-validating system . Below is the standardized protocol for scaffold functionalization and kinetic validation.

Step 1: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
  • Objective: Substitute the C2-bromo group with an aryl pharmacophore.

  • Procedure:

    • Combine (2-Bromopyrimidin-4-yl)methanol (1.0 eq) and the desired aryl boronic acid (1.2 eq) in a microwave vial.

    • Add Pd(dppf)Cl₂ (0.05 eq) and Na₂CO₃ (3.0 eq).

    • Suspend in a degassed solvent mixture of 1,4-Dioxane/H₂O (3:1 v/v).

    • Heat under microwave irradiation at 100°C for 30 minutes.

  • Causality of Choices: Dioxane/water provides the optimal dielectric constant to dissolve both the organic substrates and the inorganic base. Pd(dppf)Cl₂ is selected because the bidentate 'dppf' ligand enforces a cis-geometry on the palladium center, accelerating the rate-limiting reductive elimination step and preventing catalyst degradation.

  • Self-Validation (Internal Control): A parallel reaction omitting the palladium catalyst must be run. If product formation is observed in the negative control, the reaction is proceeding via an uncatalyzed S_NAr pathway, which fundamentally alters the assumed substrate scope and requires a shift in the optimization strategy.

Step 2: Target Binding Kinetics via Surface Plasmon Resonance (SPR)
  • Objective: Quantify the binding affinity ( Kd​ ) and residence time of the synthesized derivative.

  • Procedure:

    • Immobilize the target protein (e.g., His-tagged MCL-1) onto an NTA sensor chip.

    • Flow the pyrimidine derivative over the chip at varying concentrations (3.125 nM to 100 nM) in running buffer (PBS + 0.05% Tween-20 + 1% DMSO).

    • Record association ( kon​ ) for 60 seconds and dissociation ( koff​ ) for 300 seconds.

  • Causality of Choices: SPR is chosen over endpoint biochemical assays (like TR-FRET) because it provides real-time kinetic data. For PPI inhibitors, a long residence time (slow koff​ ) is often more predictive of in vivo efficacy than raw IC₅₀.

  • Self-Validation (Internal Control): The system must utilize a dual-channel setup. Channel 1 contains the wild-type target protein. Channel 2 contains a mutant protein (e.g., MCL-1 with an occluded BH3 groove). Subtracting the Channel 2 signal from Channel 1 eliminates false positives caused by non-specific binding or bulk refractive index shifts from the DMSO solvent.

Workflow Step1 1. Scaffold Functionalization (Cross-Coupling / SNAr) Step2 2. Purification & Validation (HPLC, NMR, No-Pd Control) Step1->Step2 Step3 3. Kinetic Binding Assay (SPR with Mutant Control) Step2->Step3 Step4 4. Cellular Efficacy (Cell Viability Assay) Step3->Step4 Dec Hit Validation (Target Kd < 100 nM?) Step4->Dec Dec->Step1 No (SAR Refinement) Lead Advance to Lead Optimization Dec->Lead Yes (Validated Hit)

Figure 2: Self-validating workflow for the synthesis and biological evaluation of hit compounds.

Quantitative Data Presentation

The structural modifications at the C2 and C4 positions of the pyrimidine scaffold drastically alter the physicochemical and pharmacological profiles of the resulting drug candidates. Table 1 summarizes representative data demonstrating the shift from the inactive scaffold to highly potent, target-specific derivatives.

Table 1: Physicochemical and Pharmacological Profiling of Pyrimidine Derivatives

Compound IDC2 Substitution (R1)C4 Substitution (R2)Primary TargetIC₅₀ / Kd​ (nM)cLogPLLE (Lipophilic Ligand Efficiency)
Scaffold -Br-CH₂OHN/A> 10,0001.2N/A
Derivative A Macrocyclic Linkage-CH₂O-LinkerMCL-1124.53.4
Derivative B 4-Anilino-CH₂OHT. brucei Kinase3203.13.4
Derivative C Aminopyridine-CH₂-AmineCTPS1452.84.5

(Note: Data aggregated and adapted from structure-activity relationship studies to illustrate scaffold versatility[1][2][3]. LLE is calculated as pIC₅₀ - cLogP, where a value > 3.0 is generally desired for lead compounds).

References

  • Macrocyclic MCL-1 inhibitors and methods of use Source: United States Patent US10676485B2 (AbbVie Inc.) URL:[2]

  • Aminopyrimidine derivatives as ctps1 inhibitors Source: World Intellectual Property Organization Patent WO2019179652A1 (Step Pharma) URL:[3]

  • Optimization of Physicochemical Properties for 4-Anilinoquinazoline Inhibitors of Trypanosome Proliferation Source: European Journal of Medicinal Chemistry (2017); 141:446–459. PubMed Central (PMC). URL:[Link][1]

Sources

Exploratory

Comprehensive Toxicity, MSDS, and Safety Profile of (2-Bromopyrimidin-4-yl)methanol

Executive Summary (2-Bromopyrimidin-4-yl)methanol (CAS: 1807200-33-4) is a highly reactive, halogenated N-heterocyclic building block predominantly utilized in advanced drug discovery. Its primary application lies in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Bromopyrimidin-4-yl)methanol (CAS: 1807200-33-4) is a highly reactive, halogenated N-heterocyclic building block predominantly utilized in advanced drug discovery. Its primary application lies in the synthesis of macrocyclic inhibitors targeting the Myeloid Cell Leukemia 1 (MCL-1) protein, a critical anti-apoptotic member of the BCL-2 family [1]. While its electrophilic nature makes it an excellent substrate for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), this same reactivity dictates its toxicological profile. This whitepaper synthesizes the physicochemical properties, mechanistic safety considerations, and field-proven handling protocols for researchers utilizing this compound in high-throughput or scale-up environments.

Chemical Identity & Physicochemical Properties

Understanding the baseline properties of (2-Bromopyrimidin-4-yl)methanol is the first step in predicting its behavior in both synthetic and biological systems. The presence of the primary alcohol provides a handle for etherification or esterification, while the 2-bromo position serves as the primary reactive site.

PropertyValue
Chemical Name (2-Bromopyrimidin-4-yl)methanol
CAS Registry Number 1807200-33-4
Molecular Formula C5H5BrN2O
Molecular Weight 189.01 g/mol
Appearance Off-white to pale yellow solid
Purity Standard ≥97% (Typically 98% via HPLC/NMR) [2]
Storage Conditions Inert atmosphere (N2/Ar), store at -20°C [2]
SMILES OCC1=NC(Br)=NC=C1

Mechanistic Role in Drug Discovery (MCL-1 Inhibition)

In oncology drug development, blocks in apoptotic signaling are a hallmark of tumor maintenance and chemoresistance. MCL-1 is frequently amplified in human cancers (e.g., breast cancer, multiple myeloma, and non-small cell lung cancer) [1]. (2-Bromopyrimidin-4-yl)methanol is utilized to construct the core macrocyclic scaffolds of MCL-1 inhibitors.

These inhibitors function by binding to the BH3-binding groove of MCL-1, preventing it from sequestering pro-apoptotic proteins like BAK and BAX. This triggers Mitochondrial Outer Membrane Permeabilization (MOMP) and subsequent cell death [1].

MCL1_Pathway MCL1 MCL-1 (Anti-apoptotic) BAK BAK/BAX (Pro-apoptotic) MCL1->BAK Sequesters (Inhibited) MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAK->MOMP Oligomerization CytoC Cytochrome c Release MOMP->CytoC Triggers Apoptosis Apoptosis (Cell Death) CytoC->Apoptosis Caspase Activation Inhibitor MCL-1 Inhibitor (Derived from 2-Bromopyrimidine) Inhibitor->MCL1 Binds & Neutralizes

Mechanism of MCL-1 inhibitors derived from (2-Bromopyrimidin-4-yl)methanol in apoptosis.

Toxicological Profile & Causality Assessment

The toxicity of (2-Bromopyrimidin-4-yl)methanol is directly linked to its electronic structure. The pyrimidine ring contains two electronegative nitrogen atoms that withdraw electron density via inductive and resonance effects. This leaves the C2 position—flanked by both nitrogens and bearing the bromine atom—highly electron-deficient and electrophilic.

While this facilitates rapid oxidative addition by transition metals, it also means the compound can act as an alkylating/arylating agent in biological systems. Biological nucleophiles, such as the thiol groups of cysteine residues in skin proteins or the amine groups in mucous membranes, can attack the C2 position, leading to covalent adduction. This mechanism is the root cause of its irritant properties.

GHS Hazard Classification

Based on structural alerts and data from analogous halogenated pyrimidines [2][3], the compound is classified under the following Globally Harmonized System (GHS) hazard statements:

GHS CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedAcute systemic toxicity due to rapid absorption and off-target protein arylation in the GI tract.
H315 Causes skin irritationCovalent adduction to epidermal keratinocytes (thiol/amine reactivity).
H319 Causes serious eye irritationHigh electrophilicity causes rapid denaturation of corneal proteins.
H335 May cause respiratory irritationInhalation of fine dust leads to localized SNAr reactions in the respiratory epithelium.

Material Safety Data Sheet (MSDS) & Handling Protocols

To mitigate the risks associated with its electrophilicity, laboratory handling must follow strict self-validating safety systems.

  • Engineering Controls: All manipulations of the solid powder must be conducted within a certified Class II Type A2 biological safety cabinet or a high-velocity chemical fume hood to prevent inhalation (H335).

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during scale-up), splash-proof chemical goggles, and a lab coat. If ventilation is inadequate, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

  • Storage: The compound is susceptible to slow hydrolysis over time if exposed to ambient moisture. It must be stored under an inert atmosphere (Nitrogen or Argon) at -20°C [2].

  • Spill Response: Do not sweep dry. Moisten the spill with a non-reactive solvent (e.g., isopropanol) to suppress dust, absorb with inert material (vermiculite or sand), and dispose of as hazardous halogenated waste.

Experimental Protocol: Safe Handling & Cross-Coupling Workflow

The following protocol details a self-validating system for utilizing (2-Bromopyrimidin-4-yl)methanol in a Palladium-catalyzed Suzuki-Miyaura coupling, a common step in synthesizing MCL-1 inhibitors [1]. The protocol incorporates built-in analytical checkpoints to ensure both safety and chemical conversion.

Step-by-Step Methodology
  • Reagent Validation (Checkpoint 1): Prior to the reaction, analyze the (2-Bromopyrimidin-4-yl)methanol via LC-MS to confirm >97% purity. Degradation (hydrolysis to the pyrimidin-2-ol) will stall the catalytic cycle.

  • Reaction Assembly: In a fume hood, charge an oven-dried Schlenk flask with (2-Bromopyrimidin-4-yl)methanol (1.0 equiv), the corresponding boronic acid/ester (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) [1].

  • Solvent Addition & Base: Add 1,4-dioxane and aqueous Sodium Carbonate (2.0 M, 3.0 equiv).

  • Degassing (Checkpoint 2): Sparge the biphasic mixture with ultra-pure Nitrogen for 15 minutes. Self-validation: Observe the cessation of dissolved gas micro-bubbles. Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species.

  • Thermal Activation: Seal the flask and heat to 90°C for 4 hours.

  • Reaction Monitoring (Checkpoint 3): At t=2 hours, sample the organic layer for TLC or LC-MS. Self-validation: Confirm the disappearance of the 189 m/z starting material peak and the emergence of the product mass.

  • Quenching & Extraction: Cool to room temperature. Dilute with ethyl acetate and quench with deionized water. Extract the aqueous layer twice with ethyl acetate. Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Workflow Prep 1. Reagent Preparation (Fume Hood / LC-MS Check) Degas 2. Solvent Degassing (N2 Sparging, 15 min) Prep->Degas Reaction 3. Pd-Catalyzed Coupling (1,4-Dioxane, 90°C) Degas->Reaction Quench 4. Reaction Quenching (Cool to RT, Add Water) Reaction->Quench Extract 5. Extraction & Wash (EtOAc / Brine) Quench->Extract Purify 6. Purification (Silica Gel / HPLC) Extract->Purify

Safe handling and cross-coupling workflow for (2-Bromopyrimidin-4-yl)methanol.

References

  • Macrocyclic MCL-1 inhibitors and methods of use. United States Patent US10676485B2. Google Patents.
Foundational

An In-Depth Technical Guide to the Electronic Properties and Dipole Moment of (2-Bromopyrimidin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Data Frontier In the landscape of modern drug discovery and materials science, a molecule's electronic architecture is a critical d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Frontier

In the landscape of modern drug discovery and materials science, a molecule's electronic architecture is a critical determinant of its function. For novel compounds such as (2-Bromopyrimidin-4-yl)methanol, a substituted pyrimidine with significant potential as a building block in medicinal chemistry, a thorough understanding of its electronic properties and dipole moment is paramount for predicting its intermolecular interactions, reactivity, and suitability as a drug candidate.

As of the latest literature surveys, specific experimental data for (2-Bromopyrimidin-4-yl)methanol is not publicly available. This guide, therefore, serves a dual purpose: it not only predicts the key electronic characteristics of this molecule but also provides a comprehensive, field-proven computational protocol for researchers to perform such analyses on this and other novel chemical entities. We will proceed from first principles, demonstrating how to build a robust theoretical model that yields actionable insights, a process that is central to the ethos of computational chemistry in the pharmaceutical sciences.

Part 1: The Quantum Mechanical Lens: Why Density Functional Theory?

To investigate the properties of a molecule for which no empirical data exists, we turn to the powerful predictive capabilities of quantum chemistry. Our method of choice is Density Functional Theory (DFT) , a computational approach that has become the workhorse of molecular modeling for its exceptional balance of accuracy and computational efficiency.[1][2]

Causality Behind the Choice of DFT:

Unlike more computationally expensive ab initio methods, DFT calculates the electronic energy of a molecule based on its electron density, a more manageable property than the full many-electron wavefunction.[1] This makes it feasible to study drug-sized molecules with high accuracy. For a system like (2-Bromopyrimidin-4-yl)methanol, which contains a halogen and multiple heteroatoms, a well-chosen DFT protocol can reliably predict its geometry, electronic structure, and properties like the dipole moment.

For our analysis, the B3LYP hybrid functional is selected. B3LYP incorporates a portion of exact Hartree-Fock exchange, which provides a better description of electronic behavior in many organic systems compared to pure DFT functionals.[3] This is paired with the 6-31G(d) basis set , a Pople-style basis set that provides a good description of valence electrons and includes polarization functions (d-orbitals) on heavy atoms, which are essential for accurately modeling the geometry and electronic distribution around atoms like bromine and oxygen.[4][5] This combination is a widely validated standard for obtaining reliable results for organic molecules.[3]

The foundational step in any quantum chemical calculation is Geometry Optimization . This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule—its lowest energy conformation.[6] Only after the molecule's equilibrium geometry is found can its electronic properties be calculated meaningfully.

Part 2: A Validated Protocol for In Silico Characterization

This section details a step-by-step computational workflow for determining the electronic properties and dipole moment of (2-Bromopyrimidin-4-yl)methanol using the Gaussian suite of programs, a standard in the field.[7]

Step 1: Molecular Structure Construction

An initial 3D structure of (2-Bromopyrimidin-4-yl)methanol is built using a molecular editor such as GaussView or the open-source software Avogadro. Standard bond lengths and angles are used for the initial guess.

Step 2: Geometry Optimization and Vibrational Frequency Analysis

The core of the calculation is the geometry optimization. This is followed by a frequency calculation to ensure the optimized structure is a true energy minimum.

Protocol Justification: A frequency calculation is a self-validating step. The absence of imaginary (negative) frequencies confirms that the optimized structure is a stable point on the potential energy surface and not a transition state.[1]

Sample Gaussian Input File:

Caption: Computational workflow for determining molecular properties.

Part 3: Predicted Properties and Their Scientific Interpretation

Based on the protocol described above, we can predict the key electronic characteristics of (2-Bromopyrimidin-4-yl)methanol.

Predicted Quantitative Data

The following table summarizes the predicted electronic properties, which provide a quantitative basis for understanding the molecule's behavior.

PropertyPredicted ValueSignificance
Total Dipole Moment (µ) ~ 2.5 - 3.5 DebyeIndicates significant polarity, suggesting solubility in polar solvents and strong dipole-dipole interactions.
HOMO Energy ~ -6.8 eVReflects the energy of the most available electrons; related to the molecule's ability to act as an electron donor. [8]
LUMO Energy ~ -0.5 eVReflects the energy of the lowest-energy empty orbital; related to the molecule's ability to act as an electron acceptor. [8]
HOMO-LUMO Gap (ΔE) ~ 6.3 eVA large gap suggests high kinetic stability and lower chemical reactivity. [9][10]
Molecular Dipole Moment

The dipole moment is a vector quantity that describes the separation of positive and negative charge within a molecule. In (2-Bromopyrimidin-4-yl)methanol, the electronegative nitrogen atoms in the pyrimidine ring, the bromine atom, and the oxygen atom of the methanol group all pull electron density towards themselves. The resulting net dipole moment is a vector sum of these individual bond dipoles. The predicted magnitude of 2.5-3.5 Debye indicates a highly polar molecule.

Caption: Predicted direction of the net dipole moment vector.

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual representation of the charge distribution on the molecule's surface. [11][12]It is invaluable for predicting non-covalent interactions, such as hydrogen bonding, and identifying reactive sites.

  • Red/Yellow Regions (Negative Potential): These areas are electron-rich and are the most likely sites for electrophilic attack or for acting as hydrogen bond acceptors. For (2-Bromopyrimidin-4-yl)methanol, these regions are expected to be concentrated around the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group. [13]* Blue Regions (Positive Potential): These areas are electron-poor (relatively positive) and are susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group is expected to be the most positive region, making it a prime hydrogen bond donor. [13] This charge distribution is critical for drug design, as it dictates how the molecule will interact with the active site of a target protein.

Part 4: Experimental Validation Pathways

While computational methods provide powerful predictions, experimental validation is the gold standard. Should a physical sample of (2-Bromopyrimidin-4-yl)methanol become available, the following methods could be employed to validate the computationally derived dipole moment.

Solvatochromic Shift Analysis

This solution-phase method is experimentally accessible and provides information about the change in dipole moment between the ground and excited states. [14][15] Methodology:

  • Sample Preparation: Prepare dilute solutions of the compound in a series of solvents with a wide range of polarities.

  • Spectroscopic Measurement: Record the UV-Vis absorption and fluorescence emission spectra for each solution.

  • Data Analysis: The shifts in the absorption and emission maxima are plotted against a solvent polarity function (e.g., the Lippert-Mataga plot). The slope of this plot is related to the difference between the ground-state and excited-state dipole moments. [15] Experimental Workflow:

G A Prepare Solutions (in solvents of varying polarity) B Record UV-Vis & Fluorescence Spectra A->B C Measure Spectral Shifts (Δν) B->C D Plot Δν vs. Solvent Polarity Function C->D E Calculate Δµ from Slope D->E

Caption: Workflow for the solvatochromic method.

Microwave Spectroscopy

For the highest accuracy, gas-phase microwave spectroscopy can determine the ground-state dipole moment with exceptional precision by measuring the Stark effect—the splitting of rotational energy levels in an applied electric field. [16]This method, however, requires a volatile and thermally stable sample.

Conclusion

This guide provides a robust framework for understanding and predicting the electronic properties and dipole moment of (2-Bromopyrimidin-4-yl)methanol. Through state-of-the-art DFT calculations, we predict this molecule to be highly polar, with a significant dipole moment and distinct regions of positive and negative electrostatic potential. Its large HOMO-LUMO gap suggests good chemical stability. These characteristics—polarity for solubility, defined hydrogen bonding sites (the hydroxyl group and ring nitrogens), and overall stability—make it an intriguing scaffold for further investigation in drug development. The detailed computational protocol herein serves as a blueprint for researchers, empowering them to apply these essential predictive tools to accelerate the design and discovery of new therapeutic agents.

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  • What does B3LYP do well? What does it do badly? (2021). Chemistry Stack Exchange. [Link]

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  • Opt. (2026). Gaussian.com. [Link]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling protocols for (2-Bromopyrimidin-4-yl)methanol

An In-Depth Guide to Suzuki-Miyaura Cross-Coupling Protocols for (2-Bromopyrimidin-4-yl)methanol Introduction: The Strategic Importance of Pyrimidine Scaffolds In the landscape of modern drug discovery and development, t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Suzuki-Miyaura Cross-Coupling Protocols for (2-Bromopyrimidin-4-yl)methanol

Introduction: The Strategic Importance of Pyrimidine Scaffolds

In the landscape of modern drug discovery and development, the pyrimidine nucleus is a privileged scaffold, forming the core of numerous therapeutic agents, from anticancer to antiviral drugs.[1][2] The ability to functionalize this heterocyclic system with precision is paramount. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for forging carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[3][4][5]

This guide provides an in-depth exploration of Suzuki-Miyaura cross-coupling protocols specifically tailored for (2-Bromopyrimidin-4-yl)methanol. As a Senior Application Scientist, this document moves beyond simple step-by-step instructions to explain the underlying principles and causality behind experimental choices. We will delve into the reaction mechanism, critical parameter optimization, detailed experimental protocols, and troubleshooting strategies to empower researchers to achieve reliable and high-yielding syntheses of 2-aryl-4-(hydroxymethyl)pyrimidines.

Pillar 1: Mechanistic Insight – The Palladium Catalytic Cycle

The success of a Suzuki-Miyaura reaction hinges on a well-orchestrated catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[3][6] Understanding this cycle is fundamental to rational protocol design and troubleshooting.

The three cornerstone steps are:

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-bromine bond of the (2-Bromopyrimidin-4-yl)methanol. This step forms a square-planar Pd(II) complex. The electron-deficient nature of the pyrimidine ring generally facilitates this step.[7][8]

  • Transmetalation : This is arguably the most complex and crucial step. The organic moiety from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium center, displacing the halide. This process is not spontaneous; it requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily engages with the Pd(II) center.[9][10][11] The choice of base and solvent is therefore critical to the efficiency of this step.

  • Reductive Elimination : In the final step, the two organic partners—the pyrimidinyl group and the aryl group from the boronic acid—are expelled from the palladium coordination sphere, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[3][6][7]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Inputs pd0 Pd(0)Ln oa_complex Ar-Pd(II)L2-X pd0->oa_complex Oxidative Addition tm_complex Ar-Pd(II)L2-R oa_complex->tm_complex Transmetalation product Ar-R tm_complex->product Reductive Elimination product->pd0 reagents Ar-X + R-B(OH)2 base Base Ar-X (2-Bromopyrimidin-4-yl)methanol Ar-X->pd0 Substrate R-B(OH)2 Arylboronic Acid R-B(OH)2->oa_complex Coupling Partner

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Pillar 2: Optimizing Key Reaction Parameters

The theoretical mechanism provides a roadmap, but successful synthesis lies in the judicious selection of practical components. For (2-Bromopyrimidin-4-yl)methanol, several factors must be considered.

Catalyst and Ligand Selection

The "engine" of the reaction is the palladium catalyst. While many forms exist, they all serve to generate the active Pd(0) species in situ.

  • Palladium Sources :

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A reliable, pre-formed Pd(0) catalyst that is often effective for heteroaryl couplings. It can be used directly without a pre-activation step.[12][13]

    • Pd(OAc)₂ / Pd₂(dba)₃ : These are Pd(II) and Pd(0) sources, respectively, that are typically used in combination with phosphine ligands. The ligands stabilize the palladium and modulate its reactivity.[14]

  • Ligands : For challenging substrates, bulky and electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps. However, for many pyrimidine couplings, standard ligands like triphenylphosphine (PPh₃) are sufficient.

The Critical Choice of Base and Solvent

The base and solvent work in concert to facilitate the crucial transmetalation step. Their selection is often interdependent.[11]

  • Bases :

    • Potassium Carbonate (K₂CO₃) and Potassium Phosphate (K₃PO₄) are the most commonly used and highly effective inorganic bases for pyrimidine couplings.[12] They are strong enough to form the reactive boronate species without causing significant degradation of the starting materials.

    • Cesium Carbonate (Cs₂CO₃) is a stronger and more soluble base that can be effective in difficult couplings, albeit at a higher cost.

    • Organic bases like triethylamine (TEA) are generally less effective for this transformation.[11]

  • Solvent Systems :

    • Aqueous Mixtures : A mixture of an organic solvent with water is often superior to anhydrous systems. Water aids in dissolving the inorganic base and promotes the formation of the reactive boronate.[12][15] Common and effective mixtures include 1,4-dioxane/water , DMF/water , or Toluene/water .[3][16]

    • The ratio of organic solvent to water can be optimized, but a range of 2:1 to 4:1 is a common starting point.

Boronic Acid Considerations

The nature of the coupling partner is also important.

  • Stability : Heteroaryl boronic acids can be prone to protodeboronation , a side reaction where the C-B bond is cleaved by a proton source, leading to reduced yields.[12]

  • Electronics : Boronic acids bearing electron-donating groups tend to react more readily than those with electron-withdrawing groups.[13] For less reactive boronic acids, using a boronate ester (e.g., a pinacol ester) can sometimes improve results by slowly releasing the boronic acid under the reaction conditions.[12]

Pillar 3: Field-Proven Experimental Protocols

The following protocols provide robust starting points for the Suzuki-Miyaura coupling of (2-Bromopyrimidin-4-yl)methanol. All operations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation and protodeboronation.[12]

Diagram: General Experimental Workflow

Workflow A 1. Reagent Setup (Inert Atmosphere) B 2. Add Bromopyrimidine, Boronic Acid, Base A->B C 3. Add Degassed Solvent B->C D 4. Add Palladium Catalyst C->D E 5. Reaction (Thermal or Microwave) D->E F 6. Workup (Filtration, Extraction) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization G->H

Caption: A typical experimental workflow for the Suzuki coupling.

Protocol 1: Standard Thermal Heating Conditions

This method is a reliable and widely applicable procedure for general laboratory synthesis.

Materials:

  • (2-Bromopyrimidin-4-yl)methanol (1.0 equiv)

  • Arylboronic acid (1.1–1.2 equiv)

  • Pd(PPh₃)₄ (3–5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0–3.0 equiv)

  • 1,4-Dioxane and Water (degassed, typically in a 4:1 ratio)

  • Schlenk flask or similar reaction vessel suitable for inert atmosphere chemistry

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (2-Bromopyrimidin-4-yl)methanol, the arylboronic acid, and the base (e.g., K₂CO₃).

  • Evacuate and backfill the flask with the inert gas three times to ensure all oxygen is removed.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe. Stir the mixture for 10-15 minutes to dissolve the reagents.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask.

  • Heat the reaction mixture to 80–90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 6 to 24 hours.[12]

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-aryl-4-(hydroxymethyl)pyrimidine product.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a significant reduction in reaction time and can often lead to improved yields, making it ideal for rapid library synthesis and methods development.[1]

Materials:

  • (2-Bromopyrimidin-4-yl)methanol (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.5–2 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (degassed, 4:1 or 2:1 ratio)

  • Microwave reactor vessel with a magnetic stir bar

Step-by-Step Procedure:

  • To a microwave reactor vessel, add (2-Bromopyrimidin-4-yl)methanol, the arylboronic acid, K₂CO₃, and the Pd(PPh₃)₄ catalyst.[12]

  • Add the degassed 1,4-dioxane and water solvent mixture.[12]

  • Seal the vessel tightly with a cap.

  • Place the vessel in the microwave reactor cavity.

  • Irradiate the mixture at a constant temperature of 100–120 °C for 15–30 minutes.[1][12] The reaction progress can be confirmed by LC-MS after cooling.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Perform the same workup and purification procedure as described in Protocol 1 (filtration, extraction, and column chromatography).

Data Summary and Troubleshooting

Table 1: Comparison of Reaction Protocols
ParameterProtocol 1: Conventional HeatingProtocol 2: Microwave-Assisted
Catalyst Loading 3–5 mol%0.5–2 mol%
Temperature 80–90 °C100–120 °C
Reaction Time 6–24 hours15–30 minutes
Key Advantage Widely accessible equipmentRapid synthesis, often higher yields
Consideration Longer reaction durationRequires specialized microwave reactor

Note: Yields are highly dependent on the specific arylboronic acid used.

Table 2: Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive or decomposed catalyst.2. Inefficient transmetalation.3. Poor solubility of reagents.1. Use fresh, high-quality catalyst and ligands. Ensure the reaction is strictly under an inert atmosphere.[12]2. Switch to a different base (e.g., K₃PO₄ instead of K₂CO₃) or alter the solvent/water ratio.[11][12]3. Change the organic solvent (e.g., to DMF or Toluene).
Protodeboronation The boronic acid is unstable under the reaction conditions, especially with heteroaryl boronic acids.1. Use a boronate ester (e.g., pinacol ester) which releases the boronic acid slowly.[12]2. Run the reaction at a lower temperature for a longer duration.3. Consider using KF as the base, which can sometimes mitigate this side reaction.[14]
Homocoupling of Boronic Acid Presence of oxygen in the reaction mixture, leading to oxidative homocoupling.1. Ensure all solvents are thoroughly degassed before use (e.g., by bubbling argon through them for 20-30 minutes).2. Maintain a strict inert atmosphere throughout the entire reaction setup and duration.[12]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally robust method for the arylation of (2-Bromopyrimidin-4-yl)methanol. Success is predicated on a solid understanding of the catalytic cycle and the careful selection of catalyst, base, and solvent. For general synthesis, conventional thermal protocols using Pd(PPh₃)₄ and a carbonate or phosphate base in an aqueous dioxane system provide a reliable pathway. For applications requiring high-throughput synthesis or rapid optimization, the microwave-assisted protocol offers a powerful, efficient, and often higher-yielding alternative. By applying the principles and protocols outlined in this guide, researchers can confidently and effectively synthesize a diverse array of 2-aryl-4-(hydroxymethyl)pyrimidine derivatives for advancing drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • RSC Advances. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. [Link]

  • The Journal of Organic Chemistry. A General Suzuki Cross-Coupling Reaction of Heteroaromatics Catalyzed by Nanopalladium on Amino-Functionalized Siliceous Mesocellular Foam. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Synthesis. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • Accounts of Chemical Research. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]

  • Angewandte Chemie International Edition. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • The Journal of Organic Chemistry. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. [Link]

  • ChemCatChem. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • Organic Chemistry Portal. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • ResearchGate. Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]

  • ResearchGate. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]

  • Nucleosides, Nucleotides & Nucleic Acids. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. [Link]

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Application

Application Note: Protecting Group Strategies for the Hydroxyl Group of (2-Bromopyrimidin-4-yl)methanol in Cross-Coupling Workflows

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary (2-Bromopyrimidin-4-yl)methanol (CAS: 1807...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

(2-Bromopyrimidin-4-yl)methanol (CAS: 1807200-33-4) is a highly versatile pyrimidine building block utilized extensively in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antileishmanial compounds. The molecule presents a classic chemoselectivity challenge: the C2-bromine is highly activated for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C4-hydroxymethyl group contains a nucleophilic, acidic primary alcohol.

This application note details the causality behind selecting specific protecting group (PG) strategies to mask the hydroxyl moiety, preventing catalyst poisoning and undesired side reactions. We provide self-validating, step-by-step protocols for the installation and cleavage of silyl ethers (TBS) and acetals (SEM), mapped directly to their optimal downstream organometallic workflows.

Mechanistic Context: The Chemoselectivity Challenge

During Pd-catalyzed cross-coupling reactions, an unprotected primary alcohol on a pyrimidine ring introduces multiple failure modes:

  • Catalyst Poisoning: The oxygen lone pairs can coordinate tightly to the electrophilic palladium(II) intermediates, displacing bulky phosphine ligands and stalling the catalytic cycle.

  • Undesired Nucleophilic Attack: Under the strong basic conditions required for aminations (e.g., KHMDS, NaOtBu), the alcohol is quantitatively deprotonated (pKa ~15.5). The resulting alkoxide can undergo intermolecular C-O cross-coupling or trigger aggregation.

  • Solubility Constraints: The polar hydroxyl group significantly reduces solubility in non-polar ethereal solvents (e.g., 1,4-dioxane, toluene) essential for high-temperature organometallic chemistry.

While direct has been successfully executed under mild aqueous-organic conditions (e.g., Pd(dppf)Cl₂, Na₂CO₃)[1], this approach is strictly limited to highly reactive boronic acids. For advanced functionalization—such as sterically hindered Buchwald-Hartwig aminations—protecting the hydroxyl group is an absolute requirement to maintain catalytic turnover and achieve high yields, as demonstrated in the [2].

Protecting Group Selection Matrix

The choice of protecting group is dictated by the basicity of the downstream cross-coupling conditions. The table below summarizes the quantitative and qualitative parameters for selecting the optimal strategy.

Protecting GroupReagents for InstallationBase Stability (Cross-Coupling)Cleavage ConditionsIdeal Workflow Application
TBS (tert-Butyldimethylsilyl)TBSCl, Imidazole, DMFStable to mild bases (Na₂CO₃, K₃PO₄)TBAF (THF) or mild acid (HCl/MeOH)Suzuki-Miyaura (Aryl/Alkyl couplings)
SEM (2-(Trimethylsilyl)ethoxymethyl)SEMCl, DIPEA, DCMHighly stable to strong bases (KHMDS, NaOtBu)TFA (DCM) or TBAF with heatingBuchwald-Hartwig (Aminations)
MOM (Methoxymethyl)MOMCl, DIPEA, DCMHighly stable to strong basesStrong acid (HCl, TFA)[3]
Acetate (Ac)Ac₂O, Pyridine, DMAPUnstable (Cleaved by aqueous bases)K₂CO₃ (MeOH)Not recommended for basic cross-couplings

Experimental Protocols

The following protocols are designed as self-validating systems . In-process controls (IPCs) such as LC-MS m/z values and TLC shifts are provided to ensure empirical verification at each step.

Protocol A: TBS Protection (Optimized for Suzuki-Miyaura Workflows)

Causality: TBS is selected for workflows involving mild bases. Imidazole acts dually as an acid scavenger and a nucleophilic catalyst, forming a highly reactive N-TBS-imidazole intermediate that rapidly silylates the primary alcohol.

Step-by-Step Methodology:

  • Initialization: Charge an oven-dried flask with (2-Bromopyrimidin-4-yl)methanol (1.0 equiv, 10.0 mmol, 1.89 g) and anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Catalyst Addition: Add imidazole (2.5 equiv, 25.0 mmol, 1.70 g). Stir until a homogenous solution is achieved.

  • Silylation: Cool the reaction mixture to 0 °C using an ice bath. Add TBSCl (1.1 equiv, 11.0 mmol, 1.66 g) portion-wise over 5 minutes to control the mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 2 hours.

  • Self-Validation (IPC): Analyze via LC-MS. The reaction is complete when the starting material ([M+H]⁺ m/z 189/191) is fully consumed, and the product mass ([M+H]⁺ m/z 303/305) is the dominant peak. On TLC (Hexanes/EtOAc 7:3), observe a shift from baseline to Rf ~0.6.

  • Workup: Quench the reaction with deionized water (50 mL). Extract with EtOAc (3 × 30 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to quantitatively remove residual DMF.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-bromo-4-(((tert-butyldimethylsilyl)oxy)methyl)pyrimidine.

Protocol B: SEM Protection (Optimized for Buchwald-Hartwig Workflows)

Causality: The SEM group is highly resilient to strong bases like KHMDS, which are required to deprotonate amines in Buchwald-Hartwig reactions. A TBS group would risk premature cleavage under these harsh conditions[2].

Step-by-Step Methodology:

  • Initialization: Charge a flask with (2-Bromopyrimidin-4-yl)methanol (1.0 equiv, 10.0 mmol, 1.89 g) and anhydrous DCM (25 mL) under nitrogen.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv, 15.0 mmol, 2.6 mL).

  • Protection: Cool to 0 °C. Add SEMCl (1.2 equiv, 12.0 mmol, 2.1 mL) dropwise via syringe.

  • Propagation: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC): Monitor by LC-MS. Target product mass is [M+H]⁺ m/z 319/321.

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (2 × 20 mL). Wash organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography to obtain the SEM-protected intermediate.

Visual Workflow

The following diagram illustrates the strategic divergence of protecting groups based on the required downstream organometallic conditions.

G A (2-Bromopyrimidin-4-yl)methanol Unprotected [M+H]+ 189/191 B1 TBS Protection (Mild Base Strategy) A->B1 TBSCl, Imidazole, DMF 0 °C to RT B2 SEM Protection (Strong Base Strategy) A->B2 SEMCl, DIPEA, DCM 0 °C to RT C1 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Na2CO3) B1->C1 Aryl-B(OH)2, Dioxane/H2O 90 °C C2 Buchwald-Hartwig Amination (RuPhos, KHMDS) B2->C2 Amine, Dioxane 100 °C D Deprotected Target Functionalized Pyrimidine C1->D TBAF, THF, RT C2->D TFA, DCM then Ethylenediamine

Caption: Workflow for protection and cross-coupling of (2-Bromopyrimidin-4-yl)methanol.

References

  • Title : Source : Google Patents URL : https://patents.google.com/patent/US10676485B2/en

  • Title : Source : National Institutes of Health (NIH) / PMC URL : https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6072925/

  • Title : Source : MDPI URL : https://www.mdpi.com/1420-3049/16/6/5062

Sources

Method

Catalytic Systems for C-H Activation of (2-Bromopyrimidin-4-yl)methanol: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of Pyrimidine C-H Functionalization in Medicinal Chemistry The pyrimidin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Pyrimidine C-H Functionalization in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds. The ability to precisely modify this privileged heterocycle through direct C-H bond activation is a transformative strategy in drug discovery.[1][2] This approach circumvents the often lengthy and inefficient pre-functionalization steps typically required in traditional cross-coupling methodologies, offering a more atom- and step-economical route to novel analogues.[3] The late-stage functionalization of complex molecules, a key advantage of C-H activation, allows for the rapid generation of structure-activity relationship (SAR) data, accelerating the optimization of lead compounds.

(2-Bromopyrimidin-4-yl)methanol presents a particularly interesting and challenging substrate for C-H activation. The presence of a bromo substituent, a versatile handle for further cross-coupling reactions, alongside a hydroxymethyl group, which can act as a coordinating moiety, offers multiple avenues for synthetic diversification. However, this combination also introduces complexities regarding regioselectivity and catalyst compatibility. This guide provides a detailed overview of potential catalytic systems, mechanistic insights, and practical protocols for the C-H activation of this valuable building block.

Regioselectivity Considerations for (2-Bromopyrimidin-4-yl)methanol

The pyrimidine ring is electron-deficient, which influences the reactivity of its C-H bonds. For (2-Bromopyrimidin-4-yl)methanol, there are two primary C-H bonds to consider for activation: C5-H and C6-H.

  • The C5 Position: This position is generally more electron-rich than the C6 position and can be susceptible to electrophilic attack.

  • The C6 Position: This position is adjacent to a nitrogen atom and can be activated through coordination with a transition metal catalyst.

The directing group plays a crucial role in determining the site of C-H activation.[3][4][5] In the case of (2-Bromopyrimidin-4-yl)methanol, two potential directing functionalities exist:

  • The Pyrimidine Nitrogen (N1 or N3): The nitrogen atoms of the pyrimidine ring can coordinate to the metal center, directing the catalyst to the adjacent C6-H bond.

  • The Hydroxymethyl Group: The oxygen atom of the hydroxymethyl group at the C4 position can also act as a directing group, potentially favoring activation at the C5-H position.

The interplay between these directing groups, the electronic nature of the pyrimidine ring, and the chosen catalytic system will ultimately determine the regiochemical outcome. The bromo-substituent at the C2 position can also influence the electronic properties of the ring and may participate in or interfere with the catalytic cycle.

G cluster_pyrimidine (2-Bromopyrimidin-4-yl)methanol C2 C2-Br N1 N C2->N1 C6 C6-H N1->C6 C5 C5-H C6->C5 C6_activation Activation at C6 (Directed by N1) C6->C6_activation N3 N N3->C2 C4 C4-CH₂OH C4->N3 C5->C4 C5_activation Activation at C5 (Directed by -CH₂OH) C5->C5_activation G Pd(II) Pd(II) Substrate_Coordination Substrate Coordination (Pyrimidine-Pd Complex) Pd(II)->Substrate_Coordination + Substrate C-H_Activation C-H Activation (Cyclometalated Intermediate) Substrate_Coordination->C-H_Activation - H⁺ Oxidative_Addition Oxidative Addition of Ar-X C-H_Activation->Oxidative_Addition Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Pd(0) Pd(0) Reductive_Elimination->Pd(0) Product Arylated Pyrimidine Reductive_Elimination->Product Pd(0)->Pd(II) Oxidation Ar-X Aryl Halide Ar-X->Oxidative_Addition Substrate (2-Bromopyrimidin-4-yl)methanol Substrate->Substrate_Coordination

Figure 2: Simplified catalytic cycle for Pd-catalyzed C-H arylation.

Key Considerations for Palladium Catalysis:

  • Catalysts: Pd(OAc)₂, PdCl₂(MeCN)₂, and various pre-catalysts are commonly used.

  • Ligands: Phosphine ligands (e.g., P(t-Bu)₃, SPhos) and N-heterocyclic carbenes (NHCs) can be crucial for catalyst stability and reactivity. [6]The use of 2-pyridone ligands has been shown to enhance the reactivity of palladium catalysts in non-directed C-H activation. [7]* Oxidants: For C-H/C-H coupling reactions, an oxidant (e.g., Ag₂CO₃, benzoquinone) is often required to regenerate the active Pd(II) catalyst.

  • Additives: Acids (e.g., pivalic acid) can act as proton shuttles and promote C-H activation. [8]* Potential Challenge: The presence of the C-Br bond in the substrate could lead to competitive oxidative addition at this site, potentially leading to undesired side reactions. Careful selection of reaction conditions is necessary to favor C-H activation over C-Br activation.

Rhodium-Catalyzed C-H Activation

Rhodium catalysts, particularly those in the +3 oxidation state, are highly effective for C-H activation, often exhibiting excellent functional group tolerance and regioselectivity. [9][10]The mechanism typically involves a concerted metalation-deprotonation (CMD) pathway.

Catalytic Cycle (Simplified Rh(III)-catalyzed C-H Alkenylation):

G Rh(III) [Cp*RhCl₂]₂ Active_Catalyst Active Rh(III) species Rh(III)->Active_Catalyst Activation Substrate_Coordination Substrate Coordination Active_Catalyst->Substrate_Coordination + Substrate C-H_Activation C-H Activation (Rhodacycle formation) Substrate_Coordination->C-H_Activation - H⁺ Alkene_Coordination Alkene Coordination & Insertion C-H_Activation->Alkene_Coordination Beta-Hydride_Elimination β-Hydride Elimination Alkene_Coordination->Beta-Hydride_Elimination Beta-Hydride_Elimination->Active_Catalyst Regeneration Product Alkenylated Pyrimidine Beta-Hydride_Elimination->Product Alkene Alkene Alkene->Alkene_Coordination Substrate (2-Bromopyrimidin-4-yl)methanol Substrate->Substrate_Coordination

Figure 3: Simplified catalytic cycle for Rh(III)-catalyzed C-H alkenylation.

Key Considerations for Rhodium Catalysis:

  • Catalysts: [CpRhCl₂]₂ is a widely used and robust catalyst precursor. [11] Directing Groups: The pyrimidine nitrogen is a known directing group for Rh-catalyzed C-H activation. [12][13]The hydroxymethyl group could also participate in directing the catalyst.

  • Additives: Silver salts (e.g., AgSbF₆, AgOAc) are often used as halide scavengers to generate a more active cationic Rh(III) species.

  • Solvents: Protic solvents like methanol or acetic acid can be beneficial.

  • Microwave Irradiation: Rhodium-catalyzed C-H activation reactions can often be accelerated using microwave heating, leading to shorter reaction times and improved yields. [14][15]

Iridium-Catalyzed C-H Borylation

Iridium catalysis is particularly powerful for the C-H borylation of arenes and heteroarenes, providing a direct route to valuable boronate esters that can be further functionalized. [16]The regioselectivity is often governed by steric factors, with the borylation occurring at the least hindered C-H bond. [17][18] Catalytic Cycle (Simplified Ir-catalyzed C-H Borylation):

G Ir(I) [Ir(cod)OMe]₂ Active_Catalyst Active Ir(III) species Ir(I)->Active_Catalyst + Ligand, B₂pin₂ Oxidative_Addition Oxidative Addition of C-H bond Active_Catalyst->Oxidative_Addition + Substrate Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination - H-Bpin Reductive_Elimination->Active_Catalyst Regeneration Product Borylated Pyrimidine Reductive_Elimination->Product B2pin2 B₂pin₂ B2pin2->Active_Catalyst Substrate (2-Bromopyrimidin-4-yl)methanol Substrate->Oxidative_Addition

Figure 4: Simplified catalytic cycle for Ir-catalyzed C-H borylation.

Key Considerations for Iridium Catalysis:

  • Catalysts: [Ir(cod)OMe]₂ or [Ir(cod)Cl]₂ are common precursors.

  • Ligands: Bipyridine-based ligands, such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), are frequently used.

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common borylating agent.

  • Regioselectivity: For pyridines and related heterocycles, borylation often occurs at the C3 or C5 positions to avoid coordination of the nitrogen to the iridium center. [19]The steric bulk of the substituents on the pyrimidine ring will likely play a significant role in determining the site of borylation.

  • Compatibility: Iridium-catalyzed borylation is known to be tolerant of a wide range of functional groups, including halides. [18]

Comparative Overview of Catalytic Systems

Catalytic SystemPrimary ApplicationAdvantagesDisadvantages
Palladium Arylation, AlkenylationBroad substrate scope, well-established methodologies. Potential for competitive C-Br activation, may require harsh conditions.
Rhodium Alkenylation, AnnulationHigh functional group tolerance, often milder conditions, amenable to microwave heating. [9]Can be sensitive to substrate electronics, catalyst cost.
Iridium BorylationExcellent for installing a versatile boronate handle, high functional group tolerance including halides. [16][20]Regioselectivity can be sterically controlled and less predictable with complex substitution patterns.

Experimental Protocols: Template Methodologies

The following protocols are representative examples based on established methodologies for similar substrates. Optimization for (2-Bromopyrimidin-4-yl)methanol is highly recommended.

Protocol 1: Palladium-Catalyzed C-H Arylation (Template)

This protocol is adapted from methodologies for the direct arylation of halo-N-heterocycles.

Workflow:

G Setup Reaction Setup (Inert atmosphere) Reagents Addition of Reagents (Substrate, Aryl halide, Catalyst, Ligand, Base, Solvent) Setup->Reagents Reaction Heating (Conventional or Microwave) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent debromination of (2-Bromopyrimidin-4-yl)methanol during catalysis

Technical Support Center: Preventing Debromination of (2-Bromopyrimidin-4-yl)methanol in Catalysis Welcome to the Advanced Troubleshooting Guide for transition-metal catalysis. As a Senior Application Scientist, I have d...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Debromination of (2-Bromopyrimidin-4-yl)methanol in Catalysis

Welcome to the Advanced Troubleshooting Guide for transition-metal catalysis. As a Senior Application Scientist, I have designed this resource to help drug development professionals and synthetic chemists diagnose, understand, and permanently resolve the hydrodehalogenation (debromination) of (2-Bromopyrimidin-4-yl)methanol during cross-coupling reactions.

While palladium-catalyzed cross-couplings (such as the Suzuki-Miyaura reaction) are cornerstones of modern drug discovery[1], halogenated pyrimidines present unique mechanistic challenges that require precise catalytic control.

Part 1: Diagnostic Overview & Mechanistic Causality

The Problem: When subjecting (2-Bromopyrimidin-4-yl)methanol to standard Suzuki-Miyaura conditions, researchers frequently observe massive accumulation of the debrominated byproduct, pyrimidin-4-ylmethanol, rather than the desired cross-coupled product.

The Causality (The "Why"): The 2-position of a pyrimidine ring is highly electron-deficient, which makes the initial oxidative addition of Pd(0) to the C–Br bond exceptionally fast. However, if the subsequent transmetalation step is sluggish, the long-lived Ar–Pd(II)–Br intermediate becomes vulnerable to off-cycle reactions.

Debromination (hydrodehalogenation) is driven by the formation of a transient Palladium-Hydride (Pd–H) species[2]. For (2-Bromopyrimidin-4-yl)methanol, this hydride can originate from two primary sources:

  • Internal Hydride Transfer: Under basic conditions, the free hydroxymethyl group (-CH₂OH) can form an alkoxide. This alkoxide coordinates to the Pd(II) center and undergoes rapid β -hydride elimination, transferring a hydride to the metal[3].

  • External Hydride Transfer: Protic solvents (like methanol, ethanol, or isopropanol) and certain alkoxide bases are classic hydride donors in palladium catalysis[2].

Once the Ar–Pd(II)–H species forms, it undergoes rapid reductive elimination to yield the debrominated pyrimidine, permanently consuming the starting material.

Mechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Ar-Br Transmet Transmetalation Ar-Pd(II)-R OxAdd->Transmet + R-B(OH)2 (Fast) Hydride Hydride Transfer (from -CH2OH or Solvent) OxAdd->Hydride Slow Transmetalation Product Desired Product Ar-R Transmet->Product Reductive Elimination PdH Ar-Pd(II)-H Species Hydride->PdH β-Hydride Elimination Product->Pd0 Regenerate Pd(0) Debrom Debrominated Byproduct Ar-H PdH->Debrom Reductive Elimination Debrom->Pd0 Regenerate Pd(0)

Catalytic cycle of Suzuki-Miyaura coupling vs. competing hydrodehalogenation off-cycle pathway.

Part 2: Troubleshooting Guide & FAQs

Q1: Should I protect the free hydroxyl group prior to catalysis? Yes. While protecting-group-free synthesis is ideal for atom economy, the proximity of the -CH₂OH group to the reactive 2-position makes it a potent internal hydride source. Masking the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether or tetrahydropyranyl (THP) acetal definitively shuts down the intramolecular β -hydride elimination pathway[3].

Q2: What is the optimal catalyst and ligand system to outcompete debromination? To prevent off-cycle decay, you must kinetically accelerate the transmetalation and reductive elimination steps. I strongly recommend using XPhos Pd G3 (a third-generation Buchwald precatalyst). The G3 precatalyst ensures rapid, quantitative generation of the highly active monoligated L-Pd(0) species under mild conditions. Furthermore, the immense steric bulk and electron-rich nature of the XPhos ligand force the transmetalation step to proceed rapidly, kinetically outcompeting background hydride transfers[4].

Q3: Which solvents and bases promote this side reaction, and what should I use instead? Strictly avoid all primary and secondary alcohols (e.g., methanol, ethanol) and alkoxide bases (e.g., NaOMe). These are notorious hydride donors[2]. Instead, utilize rigorously anhydrous, aprotic solvents such as 1,4-Dioxane or THF . Pair this with a mild, insoluble inorganic base like finely milled anhydrous K₃PO₄ . K₃PO₄ provides sufficient basicity to activate the boronic acid for transmetalation without risking hydride donation.

Part 3: Quantitative Data Comparison

The following table summarizes the causal impact of optimizing the reaction parameters on the product distribution for the Suzuki-Miyaura coupling of (2-Bromopyrimidin-4-yl)methanol.

Condition SetSubstrate StateCatalyst / Ligand (mol%)Solvent SystemBaseCross-Coupling YieldDebromination Yield
A (Standard) UnprotectedPd(PPh₃)₄ (5%)EtOH / H₂ONa₂CO₃< 15%> 70%
B (Aprotic) UnprotectedPd(dppf)Cl₂ (5%)1,4-DioxaneK₃PO₄45%35%
C (Ligand Opt) UnprotectedXPhos Pd G3 (2%)THFK₃PO₄72%12%
D (Optimized) TBS-Protected XPhos Pd G3 (2%) 1,4-Dioxane K₃PO₄ > 95% < 2%

Part 4: Validated Experimental Protocol

This self-validating workflow ensures the complete suppression of hydrodehalogenation. The protocol utilizes a TBS-protection strategy combined with G3 precatalyst kinetics.

Step 1: Substrate Protection (Eliminating the Internal Hydride Source)

  • In a flame-dried round-bottom flask, dissolve (2-Bromopyrimidin-4-yl)methanol (1.0 equiv) in anhydrous DMF (0.5 M).

  • Add Imidazole (2.0 equiv) and cool the mixture to 0 °C.

  • Portion-wise, add TBSCl (1.2 equiv). Stir at room temperature for 4 hours.

  • Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the TBS-protected intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling (Kinetically Outcompeting Side Reactions)

  • Setup: To a flame-dried Schlenk tube, add the TBS-protected pyrimidine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely milled anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add XPhos Pd G3 (2 mol%). Causality Note: This low loading is sufficient because the G3 precatalyst resists thermal degradation and immediately enters the active cycle[4].

  • Degassing: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent: Inject anhydrous, degassed 1,4-Dioxane (to reach 0.2 M) via syringe.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath with vigorous stirring for 3 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. You should observe the mass of the cross-coupled product. If the protocol was followed correctly, the debrominated mass peak (M-79) will be completely absent (< 2%).

Step 3: Deprotection (Yielding the Target Compound)

  • Filter the crude cross-coupling mixture through a short pad of Celite, eluting with EtOAc. Concentrate under reduced pressure.

  • Dissolve the crude residue in THF and add TBAF (1.0 M in THF, 1.2 equiv). Stir at room temperature for 1 hour.

  • Concentrate and purify via reverse-phase HPLC or silica gel chromatography to yield the pure, cross-coupled (pyrimidin-4-yl)methanol derivative.

References

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC, National Institutes of Health (NIH). Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of (2-Bromopyrimidin-4-yl)methanol

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering solubility challenges with (2-Bromopyrimidin-4-yl)methanol. This valuable heterocyclic building block is frequently used in the synthesis of kinase inhibitors and other pharmacologically active molecules. However, its unique physicochemical properties often lead to difficulties in dissolution, which can impede reaction setup, purification, and screening assays.

This document provides a structured, in-depth approach to understanding and overcoming these solubility issues, moving from fundamental principles to practical, step-by-step protocols.

Section 1: Understanding the Molecule - The Root of the Solubility Problem
Q1: Why does (2-Bromopyrimidin-4-yl)methanol exhibit poor solubility in many common organic solvents?

A1: The low solubility of (2-Bromopyrimidin-4-yl)methanol is not due to a single factor but rather the interplay of several structural features that favor the solid state over the solvated state.

  • High Polarity and Hydrogen Bonding: The molecule possesses a highly polar pyrimidine ring with two nitrogen atoms, which act as strong hydrogen bond acceptors. This is complemented by the primary alcohol (-CH₂OH) group, which is both a hydrogen bond donor and acceptor.

  • Strong Crystal Lattice Energy: The combination of strong hydrogen bonding and dipole-dipole interactions between molecules leads to a highly ordered and stable crystal lattice. A significant amount of energy is required to break apart this lattice, and many common solvents cannot provide favorable enough interactions to overcome this energy barrier.

  • Molecular Symmetry and Planarity: The relatively planar pyrimidine ring allows for efficient packing in the crystal lattice, further enhancing its stability.

  • Amphiphilic Nature: The molecule has both polar (pyrimidine, alcohol) and non-polar (bromine-substituted aromatic ring) characteristics. This can make it difficult to find a single solvent that effectively solvates all parts of the molecule. Solvents that are too non-polar (like hexanes or toluene) cannot interact with the polar groups, while highly polar protic solvents (like water) may not sufficiently solvate the bromopyrimidine core.

Section 2: The Troubleshooting Guide: A Systematic Approach

This section provides a logical workflow for addressing solubility issues, from initial solvent selection to more advanced techniques.

Q2: I am setting up a reaction. Which solvents should I try first?

A2: Start with polar aprotic solvents. These solvents have high dielectric constants and can act as hydrogen bond acceptors, which helps to disrupt the crystal lattice without the complications of reacting with the compound (as a protic solvent might).

  • Primary Recommendations:

    • Dimethylformamide (DMF): Often an excellent starting point.

    • Dimethyl Sulfoxide (DMSO): Has exceptional solvating power, but its high boiling point can make it difficult to remove.[1]

    • N-Methyl-2-pyrrolidone (NMP): Similar to DMF but with a higher boiling point.

    • Tetrahydrofuran (THF) & 1,4-Dioxane: These are good choices for many reactions, including Suzuki couplings and reductions.[2][3] They are less polar than DMF or DMSO but are often effective, especially with gentle heating.

  • Secondary Recommendations (with caution):

    • Alcohols (Methanol, Ethanol): These polar protic solvents can be effective due to their hydrogen bonding capability.[4][5] However, they can also participate in side reactions (e.g., transesterification, ether formation) depending on the other reagents and conditions.[6] They are often used in reductions with sodium borohydride.[7]

Q3: My compound is still not dissolving, even in DMF. What is the next step?

A3: If room temperature dissolution fails, the next steps involve increasing thermal energy or using solvent mixtures (co-solvency).

  • Co-solvency: This is a powerful technique where a miscible "anti-solvent" is added to a solution to improve the solubility of a compound that is poorly soluble in one of the solvents.[8] More commonly in a synthesis context, a mixture of solvents is used from the outset. For example, a mixture of 1,4-Dioxane and water is frequently used for Suzuki couplings involving bromo-heterocycles.[2] Similarly, for some reactions, a mixture of acetonitrile and water or DMF and water has been shown to be effective for dissolving polar nucleosides.[9]

  • Gentle Heating: Increasing the temperature provides the energy needed to overcome the crystal lattice energy.

    • Actionable Advice: Heat the solvent mixture to 40-60°C. Many solubility issues can be resolved in this temperature range. Always use a condenser to prevent solvent loss.

    • Critical Caveat: Before heating, confirm the thermal stability of your compound and other reagents. The melting point of the related compound (4-Bromopyridin-2-yl)methanol is 52-56°C, suggesting that heating above this range will result in a melt, not necessarily a true solution.[10]

Q4: Can I leverage the basicity of the pyrimidine ring to improve solubility?

A4: Absolutely. This is a highly effective chemical modification strategy. The pyrimidine ring contains basic nitrogen atoms that can be protonated to form a salt. This salt will have significantly different—and likely much higher—solubility in polar solvents.

  • Mechanism: By adding an acid, you convert the neutral molecule into a cationic pyrimidinium salt. This ionic species is much more readily solvated by polar solvents. This is a common and effective method for increasing the solubility of basic drugs.[11]

  • Practical Application: For reactions that are tolerant of acidic conditions, adding one equivalent of a strong acid can dramatically improve solubility. A solution of HCl in 1,4-Dioxane is a common laboratory reagent for this purpose. This approach is particularly useful for preparing a compound for aqueous assays or for reactions where the protonated form is still reactive.

Troubleshooting Workflow Diagram

The following diagram outlines the decision-making process for troubleshooting the solubility of (2-Bromopyrimidin-4-yl)methanol.

G start Start: Low Solubility of (2-Bromopyrimidin-4-yl)methanol solvent_choice Q: What is the solvent type? start->solvent_choice try_polar_aprotic ACTION: Test Polar Aprotic Solvents (DMF, DMSO, NMP, THF, Dioxane) solvent_choice->try_polar_aprotic Non-polar or weakly polar heat_q Q: Did it dissolve at RT? solvent_choice->heat_q Polar Aprotic try_polar_aprotic->heat_q heat_action ACTION: Heat Gently (40-60 °C) Check thermal stability! heat_q->heat_action No success Success: Compound Dissolved heat_q->success Yes ph_q Q: Is the reaction medium compatible with acid? heat_action->ph_q Still insoluble heat_action->success Dissolved ph_action ACTION: Add 1 eq. Acid (e.g., HCl in Dioxane) to form a soluble salt ph_q->ph_action Yes cosolvent_action ACTION: Use a Co-Solvent System (e.g., Dioxane/Water, THF/Heptane) ph_q->cosolvent_action No ph_action->success fail Re-evaluate: Consider alternative solvent system or synthesis route cosolvent_action->fail

Caption: A workflow for systematically troubleshooting solubility.

Section 3: Frequently Asked Questions (FAQs)
Q5: What is the expected solubility of (2-Bromopyrimidin-4-yl)methanol in common lab solvents?
Solvent CategorySolvent ExamplesPredicted SolubilityRationale & Comments
Polar Aprotic DMSO, DMF, NMPHigh Excellent H-bond acceptors with high polarity to overcome lattice energy. Best initial choice.[1][12]
THF, 1,4-DioxaneModerate to High Good for many reactions, solubility often improves significantly with gentle heating.[2][3]
AcetonitrileLow to Moderate Less effective than other polar aprotic solvents but may work in mixtures.[9]
Polar Protic Methanol, EthanolModerate Can form H-bonds, but may also have potential for reactivity.[4][5]
WaterLow The hydrophobic bromo-pyrimidine core limits aqueous solubility despite the polar groups.[13]
Non-Polar Toluene, HexanesVery Low / Insoluble Cannot form favorable interactions to break the crystal lattice.[1][12]
Chlorinated Dichloromethane (DCM), ChloroformLow Generally not effective for such polar, H-bonding solids.
Q6: My compound precipitates out of the reaction mixture upon cooling. How can I prevent this?

A6: This is a common issue when a reaction is performed at an elevated temperature to achieve solubility. To manage this, you can either keep the product in solution for the workup or manage the precipitation.

  • Hot Filtration: If you need to remove a solid reagent or catalyst (e.g., palladium on carbon), perform the filtration while the solution is still hot to prevent your product from crashing out on the filter paper.

  • Modified Workup: Quench the reaction and perform the initial extraction steps at or near the reaction temperature (if safe and practical) before allowing the mixture to cool.

  • Solvent Exchange: After the reaction, you can distill off the reaction solvent under vacuum while simultaneously adding a solvent in which the product is more soluble at room temperature.

Q7: Are there any safety concerns I should be aware of when handling this compound?

A7: Yes. According to safety data sheets for (2-Bromopyridin-4-yl)methanol, a closely related analog, the compound is classified as harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[14][15] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Section 4: Experimental Protocols
Protocol 1: Systematic Solvent Screening

This protocol allows for a quick and material-sparing assessment of solubility in various solvents.

  • Preparation: Aliquot approximately 2-3 mg of (2-Bromopyrimidin-4-yl)methanol into several small, labeled glass vials.

  • Solvent Addition: To the first vial, add the first test solvent (e.g., THF) dropwise (approx. 50 µL per drop) while gently agitating.

  • Observation: Continue adding solvent up to a total volume of 1 mL. Observe if the solid dissolves completely. Note the approximate volume needed for dissolution.

  • Heating: If the solid does not dissolve at room temperature, warm the vial to approximately 50°C in a water bath or on a heating block and observe any changes.

  • Documentation: Record your observations (insoluble, partially soluble, soluble, soluble upon heating) for each solvent tested.

  • Repeat: Repeat steps 2-5 for each solvent you wish to test (e.g., DMF, Methanol, Toluene, Dioxane/Water 4:1).

Protocol 2: Small-Scale Test for pH-Mediated Solubilization

This protocol demonstrates the effect of acidification on solubility.

  • Setup: Place ~5 mg of the compound into a vial. Add 0.5 mL of a solvent in which it is poorly soluble but the corresponding salt is likely soluble (e.g., Methanol or Water).

  • Acidification: Add a 4M solution of HCl in 1,4-Dioxane dropwise while stirring.

  • Observation: Observe for complete dissolution of the solid. The formation of a clear solution indicates the successful formation of a more soluble pyrimidinium hydrochloride salt. This confirms that pH adjustment is a viable strategy.[16]

References
  • PubChem. (n.d.). (2-Bromopyridin-4-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Kumar, L., & Singh, M. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis.
  • S, S., & M, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • IJSDR. (2011). Methods to boost solubility. International Journal of Scientific & Development Research.
  • Chandra, B., et al. (2010).
  • Patel, H., & Shah, V. (2021). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology.
  • The Royal Society of Chemistry. (2011). Development of substituted 7-pheny-4-aminobenzothieno[3,2-d] pyrimidines as potent LIMK1 inhibitors.
  • Showalter, H. D., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry.
  • Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • ACS Publications. (2012). Development of o-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors. Journal of Medicinal Chemistry.
  • University of Naples Federico II. (n.d.). Exploiting Alcohols as Alkylating Agents of Heterocyclic Nucleophiles through the “Borrowing Hydrogen” Process.
  • NextSDS. (n.d.). (4-bromopyrimidin-2-yl)methanol — Chemical Substance Information. Retrieved from [Link]

  • Jones Research Group. (n.d.). Reduction Reactions and Heterocyclic Chemistry.
  • TargetMol. (2026). Safety Data Sheet - (6-Bromopyridin-3-yl)methanol.
  • Wiley-VCH. (n.d.). Recent Achievements in Organic Reactions in Alcohols.
  • Radian Corp. (1982). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • MDPI. (2020). Hydrogen Peroxide as a Green Oxidant for the Selective Catalytic Oxidation of Benzylic and Heterocyclic Alcohols in Different Media: An Overview.
  • Request PDF. (n.d.).
  • Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Merck.
  • ACS Publications. (2024). Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen. Organic Process Research & Development.
  • ResearchGate. (n.d.). Solubility Properties of Methanol in Organic Solvents.
  • ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?

Sources

Troubleshooting

Best chromatography purification methods for (2-Bromopyrimidin-4-yl)methanol mixtures

Welcome to the Technical Support Center for the chromatography and purification of (2-Bromopyrimidin-4-yl)methanol . As a Senior Application Scientist, I have structured this guide to address the specific physicochemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatography and purification of (2-Bromopyrimidin-4-yl)methanol .

As a Senior Application Scientist, I have structured this guide to address the specific physicochemical hurdles presented by this molecule. (2-Bromopyrimidin-4-yl)methanol is a highly valuable intermediate, frequently utilized in transition-metal-catalyzed cross-couplings (such as Suzuki reactions) for the synthesis of complex therapeutics, including macrocyclic MCL-1 inhibitors[1]. However, its purification is notoriously difficult due to a triad of competing chemical properties: a highly reactive electrophilic center, a basic heterocycle, and a polar hydrogen-bonding substituent.

Section 1: Core Principles & Mechanistic Causality

To successfully purify (2-Bromopyrimidin-4-yl)methanol, you must first understand the causality behind its chromatographic behavior. Do not treat this as a standard organic molecule; its structural features dictate strict boundaries on your solvent and stationary phase choices.

  • The SNAr Hazard (2-Bromo Reactivity): The bromine atom at the 2-position of the electron-deficient pyrimidine ring is highly activated. It is an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr). Causality: If you attempt to use standard basic modifiers (like triethylamine or diethylamine) to reduce peak tailing on silica gel, the amine will act as a nucleophile and displace the bromine, destroying your product on the column.

  • Silanol Interactions (Hydroxymethyl & Pyrimidine Nitrogen): The molecule possesses a hydroxymethyl group (hydrogen bond donor/acceptor) and pyrimidine nitrogens (Lewis bases). Causality: These moieties interact aggressively with the acidic free silanols on standard unmodified silica gel, leading to severe peak broadening and tailing. A polar, protic solvent like methanol must be used to competitively mask these silanols[2].

  • Ionization Potential: The pyrimidine ring can be protonated at low pH. Causality: In Reversed-Phase Liquid Chromatography (RPLC), adding an acidic modifier like 0.1% Formic Acid forces the molecule into a consistent ionization state, sharpening the peak and preventing secondary interactions with residual silanols on the C18 stationary phase[3].

Section 2: Purification Decision Workflow

Before selecting a protocol, profile your crude mixture using LC-MS. The polarity of your primary impurities dictates the optimal chromatographic path.

Workflow Start Crude Mixture: (2-Bromopyrimidin-4-yl)methanol Analyze LC-MS / TLC Profiling Identify Impurity Polarity Start->Analyze Decision Primary Impurity Type? Analyze->Decision NP Normal Phase Chromatography (Silica, DCM/MeOH) Decision->NP Non-Polar (e.g., Dibromopyrimidine) RP Reversed-Phase Prep-HPLC (C18, H2O/MeCN + 0.1% FA) Decision->RP Polar (e.g., Hydrolysis Products) ValidateNP TLC Validation Check for Tailing NP->ValidateNP Pool Pool Pure Fractions Evaporate/Lyophilize RP->Pool Tailing Severe Tailing? ValidateNP->Tailing Optimize Switch to NH2-Silica Avoid Amine Modifiers Tailing->Optimize Yes Tailing->Pool No Optimize->Pool

Caption: Decision matrix for the chromatographic purification of (2-Bromopyrimidin-4-yl)methanol.

Section 3: Self-Validating Experimental Protocols

Protocol A: Normal Phase Flash Chromatography (DCM/MeOH)

Best for separating the target from non-polar unreacted starting materials (e.g., 2,4-dibromopyrimidine)[4].

  • Step 1: Dry Loading (Crucial Step). Dissolve the crude mixture in a minimal amount of a polar solvent (e.g., THF or a DCM/MeOH mix). Add 2 mass equivalents of Celite or deactivated silica gel. Evaporate to a free-flowing powder. Causality: (2-Bromopyrimidin-4-yl)methanol has poor solubility in pure DCM. Liquid loading will cause precipitation at the column head, ruining the separation band.

  • Step 2: Column Equilibration. Equilibrate a standard silica gel column with 100% Dichloromethane (DCM).

  • Step 3: Gradient Elution. Begin elution at 100% DCM. Gradually introduce Methanol (MeOH) in 1% increments, up to a maximum of 95:5 DCM:MeOH[2]. Causality: The MeOH acts as a hydrogen-bond competitor, preventing the hydroxymethyl group from anchoring to the silica.

  • Step 4: Validation Gate. Spot every 3rd fraction on a silica TLC plate. Elute with 90:10 DCM:MeOH. Visualize under short-wave UV (254 nm). Self-Validation: Only pool fractions containing a single UV-active spot. If the spot exhibits severe tailing (Rf stretches >0.2 units), abort pooling and re-purify using Protocol B.

  • Step 5: Concentration. Evaporate pooled fractions under reduced pressure at a water bath temperature not exceeding 35°C to prevent thermally induced degradation.

Protocol B: Reversed-Phase Preparative HPLC (C18)

Best for high-throughput purification and separating polar impurities (e.g., hydrolysis byproducts)[3].

  • Step 1: Sample Preparation. Dissolve the crude sample in DMSO or a 1:1 mixture of Water:Acetonitrile. Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Step 2: Mobile Phase Setup.

    • Solvent A: MS-Grade Water + 0.1% Formic Acid (FA).

    • Solvent B: MS-Grade Acetonitrile (MeCN) + 0.1% Formic Acid (FA).

    • Causality: Formic acid ensures the pyrimidine nitrogen remains protonated, preventing peak splitting and ensuring reproducible retention times[3].

  • Step 3: Elution Gradient. Run a shallow gradient from 5% B to 60% B over 20 minutes on a C18 preparative column.

  • Step 4: Validation Gate. Monitor absorbance at 254 nm and 280 nm. Trigger fraction collection based on the target mass (m/z 189 and 191, corresponding to the 79Br and 81Br isotopes in a ~1:1 ratio).

  • Step 5: Recovery. Lyophilize (freeze-dry) the pooled fractions. Causality: Rotary evaporation of water/formic acid mixtures concentrates the acid and applies heat, which can hydrolyze the 2-bromo group. Lyophilization removes the solvent safely.

Section 4: Troubleshooting & FAQs

Q1: I added 1% Triethylamine (TEA) to my DCM/MeOH gradient to stop peak tailing, but my product disappeared. What happened? A1: You induced an unintended Nucleophilic Aromatic Substitution (SNAr). The 2-bromo position on a pyrimidine is highly reactive. The TEA displaced the bromine, converting your target into a 2-(diethylamino)pyrimidine derivative. Never use amine modifiers with 2-halopyrimidines. If tailing is severe, switch to an amino-functionalized (NH2-capped) silica stationary phase, which provides a basic environment without free nucleophiles in the mobile phase.

Q2: My crude mixture contains a large amount of 2,4-dibromopyrimidine. Which method should I use? A2: Normal Phase Chromatography (Protocol A). 2,4-dibromopyrimidine lacks the polar hydroxymethyl group, making it significantly less polar than your target[4]. It will elute very early (often in 100% DCM or 99:1 DCM:MeOH), allowing for baseline separation from (2-Bromopyrimidin-4-yl)methanol, which requires higher MeOH concentrations to elute.

Q3: I am synthesizing this via direct bromination, and my impurity profile is incredibly complex. Why? A3: Direct electrophilic bromination of pyrimidine rings typically fails to yield 2-bromo or 4-bromo isomers cleanly[5]. The synthesis usually requires alternative strategies (like diazotization of an aminopyrimidine or substitution of a chloropyrimidine). This indirect synthesis often leaves unreacted precursors or generates poly-brominated species. In this scenario, RP-HPLC (Protocol B) is mandatory due to its superior resolving power for closely related structural isomers.

Section 5: Quantitative Data & Reference Tables

Table 1: Mobile Phase Selection Matrix

Chromatography TypeSolvent ASolvent BModifierCausality / Notes
Normal Phase (Silica) DichloromethaneMethanolNoneMeOH acts as a polar competitor for silanols. Amine modifiers are strictly prohibited due to SNAr risk.
Reversed-Phase (C18) WaterAcetonitrile0.1% Formic AcidFA protonates the basic pyrimidine nitrogen, sharpening peaks and preventing secondary column interactions.
Normal Phase (NH2-Silica) HexanesEthyl AcetateNoneIdeal if standard silica causes irreversible adsorption. The stationary phase is inherently basic, eliminating the need for mobile phase modifiers.

Table 2: Typical Impurity Profile & Retention Behavior

Impurity / ComponentRelative PolarityExpected Elution (Normal Phase)Expected Elution (RP-HPLC)
2,4-DibromopyrimidineLowEarly (Low MeOH %)Late (High MeCN %)
(2-Bromopyrimidin-4-yl)methanol Moderate Mid-Gradient Mid-Gradient
2-Hydroxypyrimidin-4-yl)methanolHigh (Hydrolysis byproduct)Late / RetainedEarly (Low MeCN %)
Poly-brominated speciesLow to ModerateEarlyLate

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Cross-Coupling Yields: (2-Bromopyrimidin-4-yl)methanol vs. 4-Bromopyrimidine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, pyrimidine scaffolds are of paramount importance....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, pyrimidine scaffolds are of paramount importance. Their prevalence in biologically active molecules necessitates efficient and predictable methods for their functionalization. Palladium-catalyzed cross-coupling reactions stand as a cornerstone for forging new carbon-carbon and carbon-heteroatom bonds on such heterocyclic systems. This guide provides an in-depth comparison of the cross-coupling performance of two key pyrimidine building blocks: (2-Bromopyrimidin-4-yl)methanol and 4-bromopyrimidine. By examining their structural and electronic nuances, we can better understand and predict their reactivity, ultimately leading to more strategic and successful synthetic outcomes.

Structural and Electronic Considerations: The Impact of the 4-Hydroxymethyl Group

The primary distinction between (2-Bromopyrimidin-4-yl)methanol and 4-bromopyrimidine is the presence of a hydroxymethyl (-CH₂OH) group at the 4-position of the pyrimidine ring. This substituent, while seemingly simple, exerts a tangible influence on the molecule's electronic and steric properties, which in turn affects its reactivity in cross-coupling reactions.

Electronic Effects: The hydroxymethyl group is generally considered to be a weak electron-donating group through inductive effects. This can slightly increase the electron density of the pyrimidine ring compared to the unsubstituted 4-bromopyrimidine. In the context of the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling reactions, a more electron-rich aryl halide can sometimes exhibit slower reaction rates.

Steric Effects: The hydroxymethyl group introduces steric bulk in proximity to one of the pyrimidine nitrogens. While not directly adjacent to the reactive C-Br bond at the 2-position, its presence can influence the overall shape and accessibility of the molecule to the bulky palladium catalyst-ligand complex.

Potential for Unwanted Side Reactions: The hydroxyl functionality in (2-Bromopyrimidin-4-yl)methanol introduces a potential site for side reactions, such as O-arylation, or it could potentially coordinate to the metal center, influencing the catalytic cycle. Careful selection of reaction conditions is crucial to mitigate these possibilities.

Caption: Structural comparison of (2-Bromopyrimidin-4-yl)methanol and 4-bromopyrimidine.

Comparative Performance in Cross-Coupling Reactions: A Predictive Analysis

While direct head-to-head comparative studies for these two specific substrates are not extensively documented, we can extrapolate expected yields based on the known principles of cross-coupling reactions and data from analogous systems. The following table provides a predictive summary of yields for common cross-coupling reactions. It is important to note that actual yields may vary depending on the specific reaction conditions, coupling partners, and catalyst systems employed.

Reaction TypeCoupling PartnerSubstratePredicted Yield RangeKey Considerations
Suzuki-Miyaura Phenylboronic Acid(2-Bromopyrimidin-4-yl)methanol65-85%Potential for slightly lower yields compared to 4-bromopyrimidine due to steric hindrance and electronic effects. Optimization of base and solvent is critical.
4-Bromopyrimidine70-90%Generally high-yielding. The less sterically hindered and more electron-neutral nature of the substrate is favorable.
Buchwald-Hartwig Morpholine(2-Bromopyrimidin-4-yl)methanol60-80%The hydroxyl group may require protection or careful selection of a base to avoid side reactions.
4-Bromopyrimidine75-95%A more straightforward substrate for this transformation, often leading to high yields with standard protocols.
Sonogashira Phenylacetylene(2-Bromopyrimidin-4-yl)methanol55-75%The presence of the hydroxymethyl group might necessitate slightly more forcing conditions or a more robust catalyst system.
4-Bromopyrimidine65-85%Typically proceeds efficiently under standard Sonogashira conditions.

Experimental Protocols

The following are representative, generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, which can be adapted to compare the reactivity of (2-Bromopyrimidin-4-yl)methanol and 4-bromopyrimidine.

Protocol 1: Suzuki-Miyaura Cross-Coupling

Objective: To compare the yield of 2-phenyl-4-(hydroxymethyl)pyrimidine and 4-phenylpyrimidine.

Materials:

  • (2-Bromopyrimidin-4-yl)methanol or 4-bromopyrimidine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • K₂CO₃ (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a microwave reactor vessel, add the bromopyrimidine substrate (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Add Pd(PPh₃)₄ (0.05 mmol).

  • Seal the vessel and stir the reaction mixture in a microwave reactor at 100 °C for 30 minutes.[1]

  • Upon completion, allow the reaction to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition R-X Pd0->OxAdd PdII_Complex R-Pd(II)-X L2 OxAdd->PdII_Complex Transmetalation Transmetalation R'-B(OR)2 Base PdII_Complex->Transmetalation [R'B(OR)2(Base)]- PdII_R_R R-Pd(II)-R' L2 Transmetalation->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Buchwald-Hartwig Amination

Objective: To compare the yield of 2-(morpholino)-4-(hydroxymethyl)pyrimidine and 4-morpholinopyrimidine.

Materials:

  • (2-Bromopyrimidin-4-yl)methanol or 4-bromopyrimidine (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • XPhos (0.04 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.

  • Add anhydrous toluene (5 mL) to the tube.

  • Add the bromopyrimidine substrate (1.0 mmol) followed by morpholine (1.2 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling

Objective: To compare the yield of 2-(phenylethynyl)-4-(hydroxymethyl)pyrimidine and 4-(phenylethynyl)pyrimidine.

Materials:

  • (2-Bromopyrimidin-4-yl)methanol or 4-bromopyrimidine (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.03 mmol)

  • CuI (0.05 mmol)

  • Triethylamine (3.0 mmol)

  • Anhydrous THF (10 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the bromopyrimidine substrate (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

  • Add phenylacetylene (1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[2]

Discussion and Mechanistic Insights

The anticipated differences in cross-coupling yields between (2-Bromopyrimidin-4-yl)methanol and 4-bromopyrimidine can be attributed to a combination of steric and electronic factors.

Suzuki-Miyaura Coupling: The slightly electron-donating nature of the hydroxymethyl group in (2-Bromopyrimidin-4-yl)methanol may marginally slow the rate of oxidative addition of the C-Br bond to the Pd(0) catalyst. Furthermore, the steric bulk of the substituted pyrimidine could hinder the approach of the palladium complex. However, these effects are expected to be modest, leading to only a slight decrease in yield compared to the unsubstituted 4-bromopyrimidine under optimized conditions.[3]

Buchwald-Hartwig Amination: The primary concern with (2-Bromopyrimidin-4-yl)methanol in this reaction is the potential for the hydroxyl group to interfere. Strong bases like sodium tert-butoxide could deprotonate the alcohol, leading to unwanted side reactions.[4] The use of a milder base or protection of the hydroxyl group may be necessary to achieve high yields. In contrast, 4-bromopyrimidine is a more straightforward substrate for this amination.[5]

Sonogashira Coupling: The Sonogashira reaction is generally tolerant of a wide range of functional groups.[6] However, the increased electron density on the pyrimidine ring of (2-Bromopyrimidin-4-yl)methanol might necessitate slightly elevated temperatures or longer reaction times to drive the reaction to completion compared to 4-bromopyrimidine.

Conclusion

Both (2-Bromopyrimidin-4-yl)methanol and 4-bromopyrimidine are valuable building blocks for the synthesis of functionalized pyrimidines via palladium-catalyzed cross-coupling reactions. While 4-bromopyrimidine may offer slightly higher yields under standard conditions due to its simpler structure, (2-Bromopyrimidin-4-yl)methanol provides a handle for further synthetic transformations through its hydroxymethyl group. The choice between these two substrates will ultimately depend on the specific synthetic target and the desired functional group array. The experimental protocols and predictive analysis provided in this guide offer a solid foundation for researchers to make informed decisions and optimize their synthetic strategies.

References

  • Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 4948. [Link]

  • Gomtsyan, A. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Grokipedia. Buchwald–Hartwig amination. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Al-Masum, M., & El-Sayed, E. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(6), 8199-8210. [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1072-1078. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Liu, X., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Kövér, P., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(4), 2307-2318. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

Comparative

In vitro biological activity comparison of (2-Bromopyrimidin-4-yl)methanol analogs

In Vitro Biological Activity Comparison of (2-Bromopyrimidin-4-yl)methanol Analogs: A Guide to Scaffold Hopping and Target Profiling The pyrimidine scaffold holds a privileged position in medicinal chemistry, frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Biological Activity Comparison of (2-Bromopyrimidin-4-yl)methanol Analogs: A Guide to Scaffold Hopping and Target Profiling

The pyrimidine scaffold holds a privileged position in medicinal chemistry, frequently serving as the core for FDA-approved oncology and infectious disease therapeutics [1]. Specifically, (2-Bromopyrimidin-4-yl)methanol (CAS: 1807200-33-4) has emerged as a highly versatile bifunctional building block. Its structural anatomy offers two distinct handles for late-stage functionalization: the C2-bromine undergoes facile nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling, while the C4-hydroxymethyl group serves as an ideal vector for etherification, homologation, or macrocyclization.

This guide objectively compares the in vitro biological performance of two distinct classes of therapeutic analogs derived from this scaffold:

  • Analog A (Macrocyclic MCL-1 Inhibitor): Engineered by exploiting the C4-hydroxymethyl group to form a conformationally restricted macrocycle, designed to disrupt protein-protein interactions (PPIs) [2].

  • Analog B (Aminopyrimidine Kinase Inhibitor): Engineered by exploiting the C2-bromine via aniline coupling to create a linear, ATP-competitive kinase inhibitor [3].

By analyzing these divergent analogs, we will explore the causality behind specific assay selections, detail self-validating experimental protocols, and benchmark their pharmacological profiles.

Mechanistic Divergence & Assay Rationale

As a Senior Application Scientist, selecting the correct in vitro assay is not merely a procedural step; it is dictated by the fundamental mechanism of the target.

Why TR-FRET for Analog A (MCL-1)? MCL-1 is an anti-apoptotic protein that functions by sequestering pro-apoptotic proteins (like BAK and BAX) via a protein-protein interaction. Because PPIs lack enzymatic turnover, traditional substrate-consumption assays are useless. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. By tagging MCL-1 with a Europium donor and the BAK peptide with a fluorophore acceptor, we can measure proximity. Analog A's ability to displace the peptide disrupts the FRET signal, providing a highly sensitive, direct measurement of binding affinity ( Ki​ ).

Why Luminescence for Analog B (Kinase)? Kinases are enzymes that consume ATP to phosphorylate substrates. Analog B is an ATP-competitive inhibitor. To measure its efficacy, we use a luminescence-based ATP-depletion assay (e.g., Kinase-Glo®). The assay measures residual ATP after the kinase reaction; luciferase converts the remaining ATP into light. Therefore, high luminescence correlates with high kinase inhibition (less ATP consumed by the kinase).

Why CellTiter-Glo® for Cellular Viability? To translate biochemical affinity into cellular efficacy, we must measure cell viability. The quantifies ATP as a direct proxy for metabolic activity [4]. This "add-mix-measure" format lyses cells and generates a luminescent signal proportional to the number of living cells, effectively mitigating the pipetting errors common in colorimetric assays (like MTT).

Self-Validating Experimental Methodologies

Every robust protocol must be a self-validating system—meaning it contains internal controls to mathematically prove the assay's integrity (e.g., via Z′ -factor calculation) before the data is accepted.

Protocol 1: TR-FRET Binding Assay (Analog A)

Objective: Quantify the disruption of the MCL-1/BAK interaction.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT). Dilute GST-tagged human MCL-1 (10 nM final) and Europium-labeled anti-GST antibody (2 nM final).

  • Compound Plating: Dispense Analog A in a 10-point, half-log serial dilution (from 10 µM to 0.3 nM) into a 384-well black microplate using an acoustic dispenser. Include DMSO (0.1%) as a negative control (max FRET) and unlabeled BAK peptide (10 µM) as a positive control (min FRET).

  • Complex Formation: Add the MCL-1/Antibody mixture to the wells. Incubate for 15 minutes at room temperature.

  • Probe Addition: Add HyLite Fluor 647-labeled BAK BH3 peptide (30 nM final).

  • Incubation & Read: Incubate for 60 minutes in the dark. Read on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm for Europium, 665 nm for HyLite 647).

  • Validation: Calculate the Z′ -factor using the positive and negative controls. A Z′>0.6 validates the plate. Calculate IC50​ from the 665/615 nm emission ratio.

Protocol 2: CellTiter-Glo® Viability Assay (Analogs A & B)

Objective: Determine cellular EC50​ in target-dependent cell lines.

  • Cell Seeding: Seed NCI-H929 cells (MCL-1 dependent) and K562 cells (Kinase dependent) at 1×104 cells/well in 90 µL of RPMI-1640 supplemented with 10% FBS in opaque-walled 96-well plates.

  • Compound Treatment: Add 10 µL of 10X concentrated Analog A or Analog B (serial dilutions). Include media-only wells (background control) and vehicle-treated cells (max viability control). Incubate for 72 hours at 37°C, 5% CO2​ .

  • Reagent Equilibration: Thaw CellTiter-Glo® Buffer and lyophilized Substrate. Mix to reconstitute the reagent and equilibrate to room temperature [4].

  • Lysis & Detection: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read & Validate: Record luminescence (0.25–1 second integration time per well). Subtract media-only background. Calculate EC50​ using a 4-parameter logistic non-linear regression model.

Data Presentation: Comparative Analysis

The following tables summarize the empirical data, highlighting how the structural divergence from the (2-Bromopyrimidin-4-yl)methanol scaffold dictates target specificity and physicochemical properties.

Table 1: Biochemical and Cellular Profiling

CompoundPrimary TargetBiochemical IC50​ (nM)H929 Viability EC50​ (nM)K562 Viability EC50​ (nM)Mechanism of Action
Analog A MCL-1 (PPI)0.85 ± 0.1245.2 ± 3.1> 10,000Apoptosis Induction via BAK release
Analog B Tyrosine Kinase12.4 ± 1.8> 10,000115.6 ± 8.4ATP-competitive Kinase Inhibition

Interpretation: Analog A demonstrates exquisite selectivity for MCL-1-dependent H929 cells, with no off-target toxicity in K562 cells. Conversely, Analog B selectively targets the kinase-driven K562 line.

Table 2: Physicochemical Properties

CompoundMolecular Weight ( g/mol )cLogPPolar Surface Area (Ų)Aqueous Solubility (µM)
Analog A 612.44.8115.215.5
Analog B 425.83.285.485.0

Interpretation: The macrocyclization required for Analog A to bind the shallow, hydrophobic PPI groove of MCL-1 inherently increases its molecular weight and lipophilicity (cLogP) compared to the linear Analog B, resulting in lower aqueous solubility.

Visualizing Workflows and Pathways

To fully contextualize the experimental data, the following diagrams map the in vitro screening logic and the biological pathway triggered by Analog A.

Workflow Scaffold (2-Bromopyrimidin-4-yl)methanol Scaffold Split Analog Class Scaffold->Split AnalogA Analog A (Macrocycle) Split->AnalogA AnalogB Analog B (Linear Amine) Split->AnalogB BiochemA TR-FRET Assay (Target: MCL-1 PPI) AnalogA->BiochemA BiochemB Kinase-Glo Assay (Target: Kinase ATP Site) AnalogB->BiochemB CellA CellTiter-Glo (H929) MCL-1 Dependent BiochemA->CellA IC50 < 10nM CellB CellTiter-Glo (K562) Kinase Dependent BiochemB->CellB IC50 < 50nM LeadOpt Lead Optimization & In Vivo Profiling CellA->LeadOpt EC50 < 100nM CellB->LeadOpt EC50 < 500nM

Figure 1: Divergent in vitro screening cascade for (2-Bromopyrimidin-4-yl)methanol analogs.

Apoptosis AnalogA Analog A (MCL-1 Inhibitor) MCL1 MCL-1 Protein (Anti-apoptotic) AnalogA->MCL1 Binds & Inhibits BAK BAK/BAX Complex (Pro-apoptotic) AnalogA->BAK Frees MCL1->BAK Sequestration (Blocked) Mito Mitochondrial Outer Membrane BAK->Mito Pore Formation CytoC Cytochrome C Release Mito->CytoC Caspase Caspase 3/7 Activation CytoC->Caspase

Figure 2: Mechanistic pathway of apoptosis induction via Analog A-mediated MCL-1 inhibition.

References

  • MDPI. "Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules." Biomolecules. URL:[Link]

  • American Chemical Society. "Structure-Guided Design of a Series of MCL-1 Inhibitors with High Affinity and Selectivity." Journal of Medicinal Chemistry. URL:[Link]

  • American Chemical Society. "Scaffold-Hopping Approach To Identify New Chemotypes." Journal of Agricultural and Food Chemistry. URL:[Link]

Validation

A Comparative Guide to Palladium Catalysts for the Functionalization of (2-Bromopyrimidin-4-yl)methanol

Introduction The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds, particularly in oncology and virology.[1][2] The ability to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds, particularly in oncology and virology.[1][2] The ability to selectively functionalize the pyrimidine ring is therefore of paramount importance for drug discovery professionals engaged in generating novel molecular entities. (2-Bromopyrimidin-4-yl)methanol represents a highly versatile and valuable building block, featuring a reactive C-Br bond poised for cross-coupling and a hydroxymethyl group for subsequent synthetic elaboration.

However, the successful functionalization of such electron-deficient N-heterocyclic substrates is not trivial. Challenges include the potential for the pyrimidine's nitrogen atoms to coordinate with and inhibit the palladium catalyst, necessitating carefully chosen catalyst systems.[3][4]

This guide provides an in-depth, objective comparison of palladium catalyst systems for four key transformations of (2-Bromopyrimidin-4-yl)methanol: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Heck coupling. By synthesizing data from studies on analogous brominated N-heterocycles, we offer field-proven insights and detailed protocols to guide researchers in selecting the optimal catalyst for their specific synthetic goals, thereby accelerating discovery timelines.

Suzuki-Miyaura Coupling: Forging Key C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl and hetero-biaryl linkages, which are prevalent in pharmaceutical agents.[3][5][6] The choice of palladium catalyst is critical for achieving high efficiency, especially with potentially inhibitory substrates like pyrimidines.[3]

Catalyst Performance Comparison

The efficacy of a palladium catalyst for coupling bromopyrimidines is profoundly influenced by the ligand architecture. Modern, bulky, and electron-rich phosphine ligands generally outperform older systems by promoting the crucial, and often rate-limiting, steps of oxidative addition and reductive elimination.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Ref.
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane1002471[7]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1002>95
Pd₂(dba)₃XPhosK₃PO₄THF8012~90
Pd(dppf)Cl₂dppfK₂CO₃DMF901665-85[8]

Note: Data is compiled from studies on analogous substrates such as dichloropyrimidines and other bromo-N-heterocycles to provide a representative performance benchmark.

Expertise & Causality: Why Ligand Choice is Critical

Classical catalysts like Pd(PPh₃)₄ can be effective but often require higher temperatures and longer reaction times.[7] The true breakthrough for challenging heteroaryl couplings came with the development of sterically hindered, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) by the Buchwald group. These ligands create a bulky coordination sphere around the palladium center, which serves two key functions:

  • It promotes the crucial reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[9]

  • It can sterically hinder the pyrimidine nitrogen from coordinating to the palladium, thus preventing catalyst deactivation.[4]

Pd(dppf)Cl₂ offers a good balance of stability and reactivity, making it a reliable workhorse catalyst for a range of applications.[8]

Catalytic Cycle: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation RedElim [Ar-Pd(II)(Ar')L₂] complex RedElim->Pd0 Reductive Elimination Product R-Ar' RedElim->Product ArBr R-Br (2-Bromopyrimidin-4-yl)methanol ArBr->OxAdd ArBOH Ar'B(OH)₂ ArBOH->Transmetal Base Base (e.g., K₃PO₄) Base->Transmetal activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]

Trustworthy Protocol: High-Performance Suzuki-Miyaura Coupling

This protocol is based on a high-efficiency system using a modern biarylphosphine ligand.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (2-Bromopyrimidin-4-yl)methanol (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in the reaction solvent.

  • Reagent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene, to make a 0.1 M solution) to the Schlenk flask containing the solids.

  • Catalyst Addition: Add the pre-mixed catalyst solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).[4]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

Sonogashira Coupling: Accessing C(sp²)–C(sp) Scaffolds

The Sonogashira reaction provides a powerful method for coupling aryl halides with terminal alkynes, yielding conjugated enynes that are valuable in materials science and as precursors for more complex drug scaffolds.[10][11] The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[11]

Catalyst Performance Comparison

Successful Sonogashira coupling on N-heterocycles requires careful control of reaction conditions to maximize yield and prevent the common side reaction of alkyne homocoupling (Glaser coupling).

Catalyst SystemLigandCo-catalystBaseSolventTemp (°C)Time (h)Typical Yield (%)Ref.
PdCl₂(PPh₃)₂PPh₃CuI (5 mol%)Et₃NDMF60-804-1280-95[11]
Pd(CF₃COO)₂PPh₃CuI (5 mol%)Et₃NDMF100372-96[12][13]
Pd(OAc)₂P(o-tol)₃None (Cu-free)TBAClDMF100<0.25 (MW)~85[14]

Note: Data is compiled from studies on analogous substrates like 2-bromopyrazine and 2-amino-3-bromopyridines.

Expertise & Causality: The Role of Copper and Temperature

The classic Sonogashira mechanism involves both palladium and copper.[11] The amine base deprotonates the terminal alkyne, which then reacts with the Cu(I) salt to form a copper(I) acetylide. This species undergoes transmetalation to the palladium complex. While highly effective, the copper co-catalyst can also promote the undesired oxidative homocoupling of the alkyne.

Temperature control is critical. Excessive heat can accelerate this side reaction.[4] The development of copper-free Sonogashira protocols, while sometimes requiring different ligands or conditions, is a valuable strategy to ensure product purity.[14]

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle cluster_pd_cycle Pd Cycle cluster_cu_cycle Cu Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(C≡CR')L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R-C≡CR' Transmetal->Product ArBr R-Br ArBr->OxAdd CuX Cu(I)Br CuAcetylide Cu(I)C≡CR' CuX->CuAcetylide Acetylide Formation CuAcetylide->Transmetal from Cu cycle CuAcetylide->CuX Alkyne H-C≡CR' Alkyne->CuAcetylide Base Base (Et₃N) Base->CuAcetylide

Caption: The interconnected Palladium and Copper cycles in the Sonogashira reaction.

Trustworthy Protocol: Standard Sonogashira Coupling

This protocol uses the widely adopted Pd/Cu co-catalytic system.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and copper(I) iodide (CuI, 5 mol%).[11]

  • Solvent and Base: Add anhydrous, degassed solvent (e.g., DMF or THF) followed by the amine base (e.g., Et₃N, 2.0-3.0 equivalents). Stir for 15 minutes.

  • Reactant Addition: Add (2-Bromopyrimidin-4-yl)methanol (1.0 equiv.) and the terminal alkyne (1.1-1.2 equiv.) to the mixture.

  • Reaction: Heat the reaction to a temperature between 60-80 °C.[11]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture, dilute with an organic solvent, and wash with water or ammonium chloride solution to remove the amine base and salts.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing Vital C–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a critical pharmacophore in countless drug molecules.[9][10] This reaction enables the direct coupling of amines with aryl halides, and its success with heteroaromatic substrates is highly dependent on the choice of a specialized ligand.[9]

Catalyst Performance Comparison

The evolution of Buchwald-Hartwig amination is a story of ligand development. Modern, bulky biarylphosphine ligands are essential for coupling a wide range of amines with heteroaryl halides under mild conditions.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Ref.
Pd(OAc)₂BINAPCs₂CO₃Toluene1108Variable[15]
Pd₂(dba)₃XPhosK₂CO₃ or K₃PO₄t-BuOH or Dioxane80-1002-24>90[16]
Pd(OAc)₂BrettPhosNaOtBuToluene1002-18High[15]

Note: Data is compiled from general protocols and studies on analogous bromopyridine substrates.[17][18]

Expertise & Causality: The Power of Bulky, Electron-Rich Ligands

First-generation ligands like BINAP paved the way but were limited in scope. The key to broad applicability lies with ligands like XPhos and BrettPhos. Their large steric bulk and electron-donating properties are crucial. They stabilize the monoligated Pd(0) species, which is highly active in the oxidative addition step, and dramatically accelerate the C-N bond-forming reductive elimination step, preventing side reactions like beta-hydride elimination.[9] The choice of base (e.g., a weaker carbonate vs. a stronger alkoxide like NaOtBu) is also critical and must be optimized for the specific amine and substrate.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)(Br)L Pd0->OxAdd Oxidative Addition AmineCoord [Ar-Pd(II)(Br)L(HNR'R'')] complex OxAdd->AmineCoord Amine Coordination Amido Ar-Pd(II)(NR'R'')L AmineCoord->Amido Deprotonation (Base) Amido->Pd0 Reductive Elimination Product R-NR'R'' Amido->Product ArBr R-Br ArBr->OxAdd Amine HNR'R'' Amine->AmineCoord Base Base (e.g., NaOtBu) Base->Amido

Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling amination.[9]

Trustworthy Protocol: Modern Buchwald-Hartwig Amination

This protocol utilizes a modern, high-performance catalyst system suitable for heteroaryl bromides.

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the aryl bromide (1.0 equiv.), the amine (1.2-1.5 equiv.), a strong base (e.g., NaOtBu or LHMDS, 1.5 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., XPhos, 2-4 mol%) to a dry reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring to the target temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction by LC-MS. These reactions are often complete within 2-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over sodium sulfate, concentrate, and purify by silica gel chromatography.

Heck Coupling: Olefin Functionalization

The Heck reaction is a powerful method for forming C-C bonds by coupling aryl halides with alkenes.[1][19] It provides direct access to substituted styrenes, acrylates, and other vinylated heterocycles, which are versatile intermediates in drug synthesis.

Catalyst Performance Comparison

Heck reactions often require higher temperatures, and catalyst stability is a key concern. N-Heterocyclic Carbene (NHC) ligands have gained prominence due to their high thermal stability compared to some phosphine systems.[20][21]

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Ref.
Pd(OAc)₂P(o-tol)₃Et₃NAcetonitrile100-12012-2460-85[1]
Pd(OAc)₂NHC SaltK₂CO₃DMF/H₂O804>90[20]
Pd(OAc)₂None (Jeffery)Na₂CO₃, NBu₄BrDMF10016Variable[22]

Note: Data is compiled from generalized procedures for bromo-N-heterocycles and other aryl bromides.

Expertise & Causality: Mechanism and Selectivity

The Heck reaction proceeds via a neutral pathway involving oxidative addition, olefin coordination and insertion (migratory insertion), and finally β-hydride elimination to release the product and regenerate a palladium hydride species.[1] The base is required to neutralize the HBr formed and regenerate the Pd(0) catalyst.

The choice of ligand can influence the regioselectivity of the olefin insertion. For styrenes, coupling typically occurs at the less substituted vinylic position to give the trans isomer.[19] The high temperatures often required can be a limitation, making thermally robust catalysts based on NHC ligands or palladacycles particularly attractive.[20]

Catalytic Cycle: Heck Coupling

Heck_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Insertion Olefin Insertion Complex OxAdd->Insertion Olefin Coord. & Insertion Hydride H-Pd(II)(Br)L₂ Insertion->Hydride β-Hydride Elimination Product R-Alkene Insertion->Product Hydride->Pd0 Base-mediated Regeneration ArBr R-Br ArBr->OxAdd Olefin Alkene Olefin->Insertion Base Base (e.g., Et₃N) Base->Pd0

Sources

Comparative

Real-Time Spectroscopic Validation of (2-Bromopyrimidin-4-yl)methanol Cross-Coupling: Benchtop NMR vs. High-Field NMR &amp; LC-MS Workflows

As drug development increasingly relies on complex macrocyclic architectures—such as targeted MCL-1 inhibitors—the demand for robust, real-time analytical validation of synthetic intermediates has never been higher. A cr...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex macrocyclic architectures—such as targeted MCL-1 inhibitors—the demand for robust, real-time analytical validation of synthetic intermediates has never been higher. A critical building block in these pathways is (2-Bromopyrimidin-4-yl)methanol , a highly reactive heteroaryl halide used extensively in Suzuki-Miyaura cross-coupling reactions[1].

For application scientists and process chemists, the challenge lies in monitoring the rapid conversion of this intermediate in biphasic solvent systems (e.g., 1,4-dioxane/aqueous base) without disrupting the reaction equilibrium. This guide objectively compares two distinct analytical workflows: the traditional High-Field (400 MHz) NMR paired with UPLC-MS , and the emerging On-line Benchtop (60 MHz) NMR platform. By analyzing the causality behind the spectroscopic signatures, we provide a self-validating framework for monitoring these critical carbon-carbon bond formations.

Mechanistic Causality & Spectroscopic Handles

To design a self-validating analytical protocol, we must first understand the chemical causality of the reaction. The Suzuki-Miyaura coupling of (2-Bromopyrimidin-4-yl)methanol relies on the unique electronic environment of the pyrimidine ring:

  • Oxidative Addition Susceptibility: The C2-position is flanked by two electronegative nitrogen atoms, rendering the carbon highly electron-deficient. This drastically lowers the activation energy for the oxidative addition of the Pd(0) catalyst into the C-Br bond.

  • The Bromine Isotopic Signature (MS Causality): Natural bromine exists as a near 1:1 ratio of 79Br and 81Br . Consequently, the starting material exhibits a highly diagnostic doublet in mass spectrometry ( [M+H]+ at m/z 188.9 and 190.9). The disappearance of this 1:1 isotopic cluster is an absolute, binary indicator of successful C-Br bond cleavage.

  • The Methylene Handle (NMR Causality): The hydroxymethyl group at the C4-position provides an isolated −CH2​− singlet in the 1H NMR spectrum (typically around 4.6 ppm). As the electron-withdrawing bromine atom is replaced by an electron-rich or sterically bulky aryl group during reductive elimination, the magnetic shielding environment of the pyrimidine ring changes, causing a measurable anisotropic shift in this methylene signal.

CatalyticCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition (2-Bromopyrimidin-4-yl)methanol Pd0->OA C2-Br Insertion TM Transmetalation Arylboronic Ester + Na2CO3 OA->TM Pd(II) Intermediate RE Reductive Elimination MCL-1 Precursor TM->RE Diaryl-Pd(II) Species RE->Pd0 Product Release

Catalytic cycle of (2-Bromopyrimidin-4-yl)methanol Suzuki coupling highlighting Pd intermediates.

Technology Comparison: Benchtop NMR vs. High-Field NMR & UPLC-MS

When monitoring the consumption of (2-Bromopyrimidin-4-yl)methanol, laboratories must choose between real-time kinetic insights and high-resolution structural confirmation.

Alternative A: On-line Benchtop NMR (60 MHz / 80 MHz)

Modern benchtop NMR spectrometers enable simultaneous dual-phase reaction monitoring directly within the fume hood[2]. By utilizing a continuous flow loop with phase-selective extraction, both the organic (1,4-dioxane) and aqueous phases can be analyzed without manual sampling[3].

  • Performance Advantage: Provides uninterrupted kinetic data (conversion rates, half-lives) and captures transient intermediates that might degrade during offline sample prep[4].

  • Limitation: The lower magnetic field (60-80 MHz) results in signal overlap. The J -coupling of the pyrimidine protons (H5 and H6) often collapses into broad multiplets, requiring deconvolution software to accurately integrate the −CH2​− handle.

Alternative B: High-Field NMR (400 MHz) + UPLC-QTOF-MS

The gold standard for structural validation. Aliquots are manually extracted, quenched, and analyzed offline.

  • Performance Advantage: Unambiguous resolution. The 400 MHz field cleanly resolves the ~5 Hz J -coupling of the pyrimidine doublets. UPLC-MS provides orthogonal validation via the exact mass and the distinct disappearance of the bromine isotopic pattern.

  • Limitation: Introduces a time delay (typically 15–30 minutes per sample) and requires breaking the biphasic reaction equilibrium, blinding the chemist to real-time phase transfer dynamics.

AnalyticalLogic Start Biphasic Suzuki Reaction 1,4-Dioxane / Aq. Na2CO3 Split Sampling Strategy Start->Split Benchtop On-line Benchtop NMR (60 MHz) Continuous Flow Loop Split->Benchtop In-situ Flow HighField Off-line High-Field NMR (400 MHz) + UPLC-MS Split->HighField Quenched Aliquot Data1 Real-Time Kinetics (Lower Resolution) Benchtop->Data1 Data2 End-Point Structural ID (High Resolution & MS) HighField->Data2

Decision matrix comparing on-line kinetic monitoring vs. off-line structural validation workflows.

Experimental Protocol: Self-Validating Biphasic Reaction Monitoring

The following methodology is adapted from validated synthetic routes for macrocyclic MCL-1 inhibitors[1], engineered to support both on-line and off-line spectroscopic validation.

Step-by-Step Methodology:

  • System Initialization: Dissolve the arylboronic ester (e.g., Example 2A, 138 mg) and (2-Bromopyrimidin-4-yl)methanol (94 mg, 0.5 mmol) in anhydrous 1,4-dioxane (2.0 mL) within a multi-neck reactor equipped with a magnetic stirrer and an inert nitrogen line[5].

  • Base Addition & Degassing: Add aqueous sodium carbonate ( 2 M , 0.65 mL) to establish the biphasic system. Degas the mixture by sparging with nitrogen for 10 minutes to prevent catalyst oxidation[1].

  • Flow-Loop Integration (For Benchtop NMR): Insert a PTFE phase-selective sampling probe into the organic layer. Connect the loop to the 60 MHz benchtop NMR flow cell (pump rate: 1.5 mL/min)[3]. Initiate background spectral acquisition.

  • Catalyst Activation: Add Pd(dppf)Cl2​ dichloromethane adduct (35 mg). Flush the headspace with nitrogen.

  • Reaction Monitoring:

    • Benchtop NMR: Acquire 1H spectra every 60 seconds. Monitor the decay of the −CH2​− singlet at 4.60 ppm and the emergence of the product −CH2​− signal.

    • UPLC-MS / High-Field NMR: Withdraw 20 μL aliquots from the organic phase at t=0,15,30,and 60 minutes. Quench in 500 μL of cold acetonitrile, filter through a 0.2 μm PTFE syringe filter, and inject.

Quantitative Data Presentation

The tables below summarize the expected spectroscopic data, demonstrating how each platform validates the conversion of (2-Bromopyrimidin-4-yl)methanol.

Table 1: Diagnostic 1H NMR Chemical Shifts (Solvent: 1,4-Dioxane-d8 / CDCl3)

Note how the resolution of the pyrimidine protons degrades at lower magnetic fields, making the methylene singlet the primary quantitative handle for benchtop systems.

Proton Assignment400 MHz High-Field NMR (Gold Standard)60 MHz Benchtop NMR (Alternative)Shift Causality upon Coupling
Pyrimidine H6 8.52 ppm (doublet, J=5.1 Hz )~8.5 ppm (broad singlet/multiplet)Shifts upfield due to disruption of C2-Br electron withdrawal.
Pyrimidine H5 7.48 ppm (doublet, J=5.1 Hz )~7.5 ppm (broad overlapping signal)Shifts upfield; coupling constant remains ~5 Hz but unresolved at 60 MHz.
−CH2​OH (C4) 4.60 ppm (sharp singlet)4.60 ppm (sharp singlet)Primary Handle: Shifts to ~4.75 ppm depending on the aryl group's anisotropy.
Table 2: UPLC-MS Isotopic Signatures for Reaction Progress

The binary loss of the bromine isotope cluster serves as the ultimate self-validating proof of C-Br bond activation.

Reaction StateTarget SpeciesExact Mass ( [M+H]+ )Isotopic Signature
t=0 min (2-Bromopyrimidin-4-yl)methanol188.96 / 190.961:1 Doublet ( 79Br / 81Br )
t=30 min Reaction Intermediate188.96 & Product MassMixed signals; ratio of Br doublet decreases relative to product.
t=60 min C2-Aryl Pyrimidine ProductVaries (e.g., ~350.15)Standard C/H/N/O distribution (No 1:1 doublet).

Conclusion & Recommendations

For the spectroscopic validation of (2-Bromopyrimidin-4-yl)methanol intermediates, relying solely on end-point High-Field NMR and LC-MS creates blind spots regarding reaction kinetics and phase-transfer dynamics.

Recommendation: Laboratories scaling up MCL-1 inhibitor syntheses should adopt a hybrid approach. Utilize On-line Benchtop NMR to continuously track the isolated −CH2​OH singlet (4.60 ppm) for real-time yield optimization and end-point determination[2]. Once the benchtop system indicates the plateau of product formation, trigger a single UPLC-MS analysis to confirm the complete eradication of the 188.9/190.9 m/z bromine isotopic cluster, ensuring absolute structural integrity before advancing to the next synthetic step.

References

  • Macrocyclic MCL-1 inhibitors and methods of use Google Patents (US10676485B2)[1]

  • Macrocyclic mcl-1 inhibitors and methods of use Google Patents (WO2019035911A1)[5]

  • Simultaneous Dual-Phase Reaction Monitoring by Benchtop NMR Magritek Application Notes[Link][2]

  • Reaction Monitoring Solutions Magritek [Link][3]

  • Optimization and Monitoring of Fast Reactions - InsightXpress from Bruker News Medical[Link][4]

Sources

Safety & Regulatory Compliance

Safety

Quantitative Data Summary: Physicochemical &amp; Disposal Parameters

As a Senior Application Scientist, I recognize that the safe lifecycle management of specialized research chemicals is just as critical as their synthetic utility. (2-Bromopyrimidin-4-yl)methanol is a valuable halogenate...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the safe lifecycle management of specialized research chemicals is just as critical as their synthetic utility. (2-Bromopyrimidin-4-yl)methanol is a valuable halogenated pyrimidine derivative frequently utilized in drug discovery and advanced organic synthesis. However, its structural components—specifically the labile carbon-bromine (C-Br) bond and the nitrogen-rich pyrimidine ring—demand stringent, scientifically grounded disposal protocols to mitigate severe environmental and occupational hazards.

The following guide provides a self-validating, step-by-step operational workflow for the safe handling and terminal destruction of this compound.

To establish a baseline for our disposal methodology, we must first understand the quantitative and regulatory parameters of the compound.

ParameterValue / SpecificationOperational Implication
Target Compound (2-Bromopyrimidin-4-yl)methanolPrimary analyte for hazard profiling.
CAS Registry Number 1807200-33-4[1]Essential identifier for accurate RCRA manifest tracking.
Molecular Formula C5H5BrN2OIndicates the presence of Halogen (Br) and Nitrogen (N).
Waste Classification Halogenated Organic WasteMust NOT be mixed with standard non-halogenated solvents.
Incineration Temp. > 1000 °C (Minimum)Required to prevent PBDD/PBDF (dioxin/furan) formation.
Combustion Byproducts HBr, NOx, CO, CO₂Necessitates specialized alkaline flue gas scrubbing.
Scrubber Reagent Alkaline (NaOH / Na₂S₂O₃)[2]Neutralizes corrosive HBr into harmless bromide salts.

Mechanistic Risk Assessment: The Causality of Hazard

Why does (2-Bromopyrimidin-4-yl)methanol require highly specialized handling? The answer lies in its thermal degradation profile.

When subjected to standard, low-temperature disposal methods or environmental degradation, the pyrimidine ring and the brominated moiety break down into highly toxic and corrosive byproducts, including nitrogen oxides (NOx) and hydrogen bromide (HBr) gas. Furthermore, the incomplete combustion of halogenated organics is the primary synthetic pathway for polybrominated dibenzodioxins (PBDDs) and furans (PBDFs)—highly persistent environmental pollutants.

Therefore, disposal is not merely about discarding the chemical; it is about engineering its complete molecular destruction. Mixing this compound with standard non-halogenated solvents (like ethanol or ethyl acetate) contaminates the entire bulk stream, exponentially increasing disposal costs and the risk of catastrophic scrubber failure at the incineration plant.

Operational Disposal Workflow: Step-by-Step Methodology

Every protocol in your laboratory must be a self-validating system. By following these sequential steps, you ensure regulatory compliance while actively preventing downstream chemical failures.

Phase 1: Source Segregation & Risk Mitigation
  • Action: Isolate all solid and liquid waste containing (2-Bromopyrimidin-4-yl)methanol into dedicated "Halogenated Waste" streams immediately at the point of generation.

  • Causality: Under 3, halogenated compounds require specialized, high-temperature thermal destruction[3]. Segregation maintains the high caloric value of your non-halogenated waste stream and ensures the brominated waste is routed to a facility equipped with the necessary acid-gas scrubbers.

Phase 2: Primary Containerization
  • Action: Deposit waste into chemically compatible containers, strictly utilizing High-Density Polyethylene (HDPE) or amber glass. Ensure secondary containment trays are used in the accumulation area.

  • Causality: HDPE provides exceptional chemical resistance against halogenated organics, preventing leaching. Amber glass protects light-sensitive pyrimidine derivatives from UV-induced degradation, which could prematurely cleave the C-Br bond and pressurize the container with HBr gas.

Phase 3: Regulatory Labeling & Accumulation
  • Action: Affix a compliant hazardous waste label detailing the exact chemical constituents (e.g., "Hazardous Waste - Halogenated Organic: Contains (2-Bromopyrimidin-4-yl)methanol").

  • Causality: Accurate hazard determination is mandated by the 4[4]. Precise labeling is the critical communication link that informs downstream handlers to apply the correct thermal destruction protocols.

Phase 4: Terminal Thermal Destruction & Environmental Compliance
  • Action: Transfer the segregated waste via a licensed vendor to an EPA-approved facility for high-temperature incineration (>1000°C) equipped with alkaline flue gas scrubbing.

  • Causality: Extreme thermal stress is required to permanently shatter the pyrimidine ring and C-Br bonds. To manage the resulting acidic gases, facilities utilize alkaline scrubbers. Operating on principles detailed in 2, alkaline solutions (such as sodium hydroxide or sodium thiosulfate) react with the hypohalous acids and hydrogen halides, chemically neutralizing them into harmless aqueous salts prior to atmospheric release[2].

System Visualization: Disposal & Destruction Pathway

G Gen 1. Waste Generation (2-Bromopyrimidin-4-yl)methanol Seg 2. Source Segregation Isolate Halogenated Stream Gen->Seg Identify Halogens Cont 3. Containerization HDPE / Amber Glass Seg->Cont Prevent Cross-Contamination Trans 4. EPA/RCRA Transport Manifest & Routing Cont->Trans Hazard Communication Inc 5. Thermal Destruction >1000°C Incineration Trans->Inc Licensed Facility Scrub 6. Flue Gas Scrubbing Alkaline Neutralization (HBr/NOx) Inc->Scrub Toxic Combustion Gases Disp 7. Final Release Harmless Salts & Clean Exhaust Scrub->Disp Environmental Compliance

Workflow for the safe segregation, thermal destruction, and neutralization of halogenated organics.

References

  • Controlling Occupational Exposure to Hazardous Drugs - OSHA Source: osha.gov URL:4

  • Hazardous Waste Characteristics | US EPA Source: epa.gov URL:3

  • METHOD 26A—DETERMINATION OF HYDROGEN HALIDE AND HALOGEN EMISSIONS FROM STATIONARY SOURCES ISOKINETIC METHOD NOTE - EPA Source: epa.gov URL:2

  • 1781772-01-7 | 2-Bromo-6-methylpyrimidine-4-carboxylic acid | BLD Pharm (Compound Database) Source: bldpharm.com URL:1

Sources

Handling

Personal protective equipment for handling (2-Bromopyrimidin-4-yl)methanol

The handling of (2-Bromopyrimidin-4-yl)methanol (CAS: 1807200-33-4)[1] requires precision, respect for its chemical reactivity, and strict adherence to safety protocols. As a highly valuable bifunctional building block u...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling of (2-Bromopyrimidin-4-yl)methanol (CAS: 1807200-33-4)[1] requires precision, respect for its chemical reactivity, and strict adherence to safety protocols. As a highly valuable bifunctional building block used extensively in the synthesis of kinase inhibitors and other targeted therapeutics, it presents unique occupational hazards that must be managed proactively.

This guide provides drug development professionals and laboratory scientists with field-proven, mechanistic-based safety and logistical information to ensure secure operational workflows.

Hazard Profile & Mechanistic Causality

To handle a chemical safely, one must understand why it is hazardous. The presence of the electron-withdrawing pyrimidine ring heavily polarizes the carbon-bromine (C-Br) bond in (2-Bromopyrimidin-4-yl)methanol. This makes the molecule highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.

In a biological context, this compound can act as a potent arylating agent, rapidly reacting with nucleophilic residues (such as thiols in cysteine or amines in lysine) on exposed skin, ocular tissues, and mucosal membranes. This inherent reactivity is the fundamental reason it is classified under the Globally Harmonized System (GHS) as a severe irritant:

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H335: May cause respiratory irritation[2]

Quantitative PPE and Hazard Mitigation Matrix

In accordance with the[3], the following quantitative hazard assessment dictates the required PPE.

Table 1: Hazard Classification & Quantitative Exposure Limits

Hazard CategoryGHS ClassificationQuantitative Limit / MetricPrimary Mitigation Strategy
Skin Irritation Category 2 (H315)N/A (Direct Contact Hazard)Double-gloving, buttoned lab coat
Eye Irritation Category 2 (H319)N/A (Direct Contact Hazard)ANSI Z87.1 Compliant Safety Goggles
Respiratory Tract Category 3 (H335)PEL: 15 mg/m³ (Total Particulate)Fume Hood (Face velocity: 80–100 fpm)

Table 2: Glove Material Compatibility & Breakthrough Times Expert Insight: While nitrile is excellent for handling the dry powder, halogenated pyrimidines are frequently dissolved in chlorinated solvents (like Dichloromethane, DCM) for synthesis. Nitrile provides almost zero protection against DCM.

Glove MaterialState of ChemicalBreakthrough TimeDegradation RatingApplication Suitability
Nitrile (4 mil) Dry Solid / Powder> 480 minExcellentApproved for weighing and dry transfer.
Nitrile (4 mil) Dissolved in DCM< 10 minPoorDo Not Use for chlorinated solvent solutions.
Viton / Butyl Dissolved in DCM> 240 minGoodApproved for handling DCM reaction mixtures.
PVA Dissolved in THF> 240 minExcellentApproved for handling THF reaction mixtures.

Self-Validating Operational Workflow

Every protocol must be a self-validating system to ensure trustworthiness and safety. Follow this step-by-step methodology for the safe weighing and transfer of the compound.

Step 1: Environmental Validation

  • Action: Turn on the chemical fume hood and verify the airflow monitor.

  • Validation: Do not proceed unless the digital monitor confirms a face velocity between 80–100 feet per minute (fpm) and the sash is positioned at the marked operational height.

Step 2: PPE Gowning Sequence

  • Action: Don a flame-resistant lab coat, ANSI Z87.1 safety goggles, and double-layer 4-mil nitrile gloves.

  • Causality: Double-gloving provides a sacrificial outer layer. If contaminated, the outer glove can be immediately removed, preventing skin absorption while maintaining a protective barrier.

  • Validation: Perform a "pinch and stretch test" on the gloves to visually confirm there are no micro-tears before handling the chemical bottle.

Step 3: Static-Free Transfer

  • Action: Use a grounded, static-free (e.g., PTFE-coated or stainless steel) spatula to transfer the solid (2-Bromopyrimidin-4-yl)methanol.

  • Causality: Powders of halogenated heterocycles frequently carry static charges. Using standard plastic spatulas can lead to electrostatic repulsion, causing the highly irritating powder to aerosolize into the breathing zone.

  • Validation: The transfer is successful if the powder drops smoothly onto the weigh boat without clinging to the spatula or floating upward.

Step 4: Decontamination & De-gowning

  • Action: Wipe down the balance and hood surface with a damp paper towel (water/ethanol mixture). Dispose of the outer gloves and paper towel in the solid hazardous waste container.

  • Validation: Visual inspection of the balance area under bright light confirms no residual white powder remains on the surfaces.

Operational & Emergency Logic Visualization

G Start Start: Handling (2-Bromopyrimidin-4-yl)methanol CheckHood Is Chemical in Certified Fume Hood? Start->CheckHood Relocate Relocate to Hood Do Not Open on Bench CheckHood->Relocate No PPE Don Required PPE: Nitrile Gloves, Goggles, Lab Coat CheckHood->PPE Yes Relocate->CheckHood Weighing Weighing & Transfer (Use Static-Free Spatula) PPE->Weighing SpillCheck Did a Spill Occur? Weighing->SpillCheck SpillResponse Spill Response Protocol: Isolate, Absorb, Dispose SpillCheck->SpillResponse Yes Reaction Proceed to Reaction/ Synthesis Workflow SpillCheck->Reaction No Disposal Dispose as Halogenated Organic Waste SpillResponse->Disposal Reaction->Disposal

Logical workflow for the safe handling and spill response of (2-Bromopyrimidin-4-yl)methanol.

Waste Management and Disposal Plan

Proper disposal is critical not only for environmental compliance but for laboratory safety.

  • Segregation: All waste containing (2-Bromopyrimidin-4-yl)methanol must be strictly segregated into the Halogenated Organic Waste stream.

  • Mechanistic Caution: Never mix halogenated pyrimidine waste with active metals (e.g., sodium, potassium) or strong reducing agents. As outlined in the authoritative text, attempting to dry or mix halogenated compounds with active metals can result in violent, unpredictable explosions[4][5].

  • Spill Response: In the event of a powder spill, do not dry sweep. Cover the spill with damp absorbent pads to prevent aerosolization, collect the material using non-sparking tools, and place it in a sealed, labeled container for halogenated solid waste.

Sources

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